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  • Product: Modipafant, (S)-
  • CAS: 122957-07-7

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide on (S)-Modipafant: Chemical Structure, Physicochemical Properties, and Stereoselective PAF Receptor Antagonism

Executive Summary & Pharmacological Context In the landscape of lipid mediator pharmacology, the Platelet-Activating Factor (PAF) plays a central role in inflammatory, thrombotic, and allergic cascades[1]. The developmen...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

In the landscape of lipid mediator pharmacology, the Platelet-Activating Factor (PAF) plays a central role in inflammatory, thrombotic, and allergic cascades[1]. The development of PAF receptor (PAFR) antagonists led to the synthesis of 1,4-dihydropyridine (DHP) derivatives, notably the racemic mixture UK-74,505.

Pharmacological profiling of this racemate revealed profound stereoselectivity. The (+)-(R)-enantiomer, designated as Modipafant (UK-80,067) , is a highly potent, orally active PAFR antagonist[2]. It exhibits approximately double the intrinsic potency of the racemate[3]. Consequently, the (-)-(S)-enantiomer—(S)-Modipafant —serves as the distomer (the less active enantiomer). While clinical applications focus on the (R)-eutomer, isolating and studying (S)-Modipafant is critical for researchers mapping the spatial constraints and allosteric binding pockets of the PAF GPCR[4].

This whitepaper provides an in-depth technical analysis of (S)-Modipafant, detailing its structural chemistry, physicochemical properties, and the causality behind its use in stereoselective pharmacological assays.

Chemical Architecture and Stereochemistry

(S)-Modipafant represents a significant structural departure from classic DHP calcium channel blockers (e.g., amlodipine). To abolish calcium channel affinity and optimize PAFR antagonism, the standard ester groups of the DHP ring were replaced with bulky, highly lipophilic substituents.

  • Core Scaffold : The 1,4-dihydropyridine ring serves as the central pharmacophore.

  • Stereocenter (C4) : The chiral center is located at the C4 position of the DHP ring, where the 2-chlorophenyl group is attached. In (S)-Modipafant, the spatial orientation of this ring creates steric clashes within the hydrophobic sub-pocket of the PAF receptor, drastically reducing its binding affinity compared to the (R)-enantiomer.

  • Substituents : The inclusion of a 4-(2-methyl-1H-imidazo[4,5-c]pyridin-1-yl)phenyl group and a pyridin-2-ylcarbamoyl moiety provides the necessary hydrogen-bond acceptors and pi-pi stacking interactions required to anchor the molecule in the lipid bilayer near the GPCR.

Physicochemical Properties Summary

The following table summarizes the foundational quantitative data for the (S)-enantiomer, derived from the properties of the racemate and its isolated fractions[5],[6].

PropertyValue
IUPAC Name Ethyl (4S)-4-(2-chlorophenyl)-6-methyl-2-[4-(2-methyl-1H-imidazo[4,5-c]pyridin-1-yl)phenyl]-5-(pyridin-2-ylcarbamoyl)-1,4-dihydropyridine-3-carboxylate
Molecular Formula C34H29ClN6O3
Molecular Weight 605.1 g/mol
Stereochemistry (S)-configuration at the C4 position of the DHP ring
Appearance Yellow to off-white crystalline solid
In Vitro Solubility ≥ 40 mg/mL (66.11 mM) in DMSO (requires sonication); Poorly soluble in water
Target Affinity PAF Receptor (Acts as the distomer with significantly reduced affinity)

Mechanism of Action: Stereoselective GPCR Antagonism

The PAF Receptor (PAFR) is a Gq-protein coupled receptor (GPCR) embedded in the plasma membranes of leukocytes, platelets, and endothelial cells[4],[1]. Activation by endogenous PAF triggers Phospholipase C (PLC), leading to intracellular calcium mobilization and subsequent inflammatory responses.

Because the PAFR binding pocket is highly stereospecific, the spatial orientation of the C4-aryl group on the DHP core dictates antagonist efficacy. While (R)-Modipafant perfectly aligns with the receptor's allosteric site to lock it in an inactive conformation, (S)-Modipafant's inverted geometry prevents optimal engagement, resulting in weak blockade.

PAFR_Signaling PAF Platelet-Activating Factor (PAF) PAFR PAF Receptor (PAFR) (Gq-coupled GPCR) PAF->PAFR Binds Gq Gq Protein PAFR->Gq Activates PLC Phospholipase C Gq->PLC Ca2 Intracellular Ca2+ ↑ PLC->Ca2 S_Mod (S)-Modipafant (Distomer: Weak) S_Mod->PAFR Weak Block R_Mod (R)-Modipafant (Eutomer: Potent) R_Mod->PAFR Strong Block

Figure 1: PAFR signaling cascade and the stereoselective antagonism by Modipafant enantiomers.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols outline the isolation of (S)-Modipafant and its pharmacological evaluation. The causality behind each methodological choice is explicitly detailed to assist application scientists in troubleshooting and assay optimization.

Protocol A: Chiral Resolution via Preparative HPLC

To isolate (S)-Modipafant from the racemic UK-74,505 mixture, preparative chiral chromatography is required.

  • Sample Preparation : Dissolve racemic UK-74,505 in a 50:50 mixture of Hexane and Ethanol.

    • Causality: This specific solvent ratio ensures the highly lipophilic analyte remains fully solubilized, preventing precipitation on the column frit which would cause peak broadening and dangerous system overpressure.

  • Stationary Phase Selection : Utilize a Chiralcel OD column (amylose tris(3,5-dimethylphenylcarbamate)).

    • Causality: The helical structure of this amylose derivative provides chiral grooves that differentially interact with the spatial arrangements of the C4-phenyl ring, allowing for transient diastereomeric complex formation and baseline resolution.

  • Mobile Phase Optimization : Run an isocratic elution using Hexane:Ethanol:Diethylamine (80:20:0.1 v/v/v).

    • Causality: Hexane drives hydrophobic interactions, while ethanol modulates hydrogen bonding. The addition of 0.1% diethylamine is critical; it suppresses the ionization of the basic imidazopyridine nitrogens, preventing severe peak tailing.

  • Fraction Collection : Monitor absorbance at 254 nm. Collect the specific fractions and verify enantiomeric excess (ee > 99%) via analytical chiral HPLC.

Workflow Racemate Racemic UK-74,505 HPLC Chiral HPLC (Amylose Phase) Racemate->HPLC Enantiomers (S)- & (R)- Enantiomers HPLC->Enantiomers Assay Radioligand Binding Assay Enantiomers->Assay

Figure 2: Workflow for chiral separation and pharmacological validation of (S)-Modipafant.

Protocol B: Radioligand Binding Assay for Stereoselective Affinity

To quantify the reduced affinity of the (S)-distomer compared to the (R)-eutomer, a competitive radioligand binding assay is employed.

  • Membrane Preparation : Culture U-937 human macrophage cells and isolate membrane fractions via Dounce homogenization followed by ultracentrifugation (100,000 x g).

    • Causality: U-937 cells constitutively express native PAF receptors. Using native membranes rather than solubilized recombinant proteins preserves the GPCR-Gq protein coupling and the lipid raft microenvironment, which is essential for the binding of lipophilic DHP compounds.

  • Assay Incubation : Incubate 50 µg of membrane protein with 0.5 nM [3H]-WEB2086 and varying concentrations ( 10−10 to 10−5 M) of (S)-Modipafant in HEPES buffer (pH 7.4) containing 0.1% BSA.

    • Causality: [3H]-WEB2086 is utilized instead of [3H]-PAF because it is resistant to hydrolysis by membrane-bound PAF-acetylhydrolases (PAF-AH), ensuring signal stability over the incubation period. BSA prevents the non-specific binding of the highly lipophilic (S)-Modipafant to the plastic assay tubes.

  • Separation : Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI).

    • Causality: PEI imparts a positive charge to the filters, neutralizing the negative charge of the glass fibers and drastically reducing the non-specific binding of the radioligand.

  • Quantification : Measure retained radioactivity using a liquid scintillation counter and calculate the IC50 using non-linear regression (Cheng-Prusoff equation) to establish the stereoselectivity index.

References

  • [5] UK-74505 | C34H29ClN6O3 | CID 129796 - PubChem - NIH. National Institutes of Health (NIH).[Link]

  • [2] Effect of a novel potent platelet-activating factor antagonist, modipafant, in clinical asthma. National Institutes of Health (NIH) / PubMed.[Link]

  • [4] Impact of targeting the platelet-activating factor and its receptor in cancer treatment - PMC. National Institutes of Health (NIH) / PMC.[Link]

  • [1] What are PAF receptor antagonists and how do they work?. Patsnap Synapse.[Link]

Sources

Exploratory

(S)-Modipafant: A Technical Profile of a Potent PAF Receptor Antagonist

An In-depth Guide to the Pharmacokinetic and Pharmacodynamic Characteristics of (S)-Modipafant for Researchers and Drug Development Professionals. This technical guide provides a comprehensive overview of the pharmacokin...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Guide to the Pharmacokinetic and Pharmacodynamic Characteristics of (S)-Modipafant for Researchers and Drug Development Professionals.

This technical guide provides a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of (S)-Modipafant (UK-80,067), a potent and selective antagonist of the Platelet-Activating Factor (PAF) receptor. The content herein is curated to support researchers, scientists, and professionals in the field of drug development in understanding the scientific underpinnings of this compound.

Executive Summary

(S)-Modipafant is the pharmacologically active (+)-enantiomer of the racemic compound UK-74,505.[1][2] It functions as a specific and potent antagonist of the Platelet-Activating Factor (PAF) receptor, a key player in inflammatory and allergic responses.[2][3] Developed for oral administration, (S)-Modipafant's primary mechanism of action is the competitive inhibition of the PAF receptor, thereby blocking the downstream signaling cascades that lead to inflammation, platelet aggregation, and other pathophysiological effects mediated by PAF.[4][5] Although its clinical development for asthma was discontinued due to a lack of significant efficacy in trials, the study of (S)-Modipafant has yielded valuable data on the role of PAF in disease and the therapeutic potential of PAF receptor antagonism.[1][6]

Pharmacodynamic Profile: Unraveling the Mechanism of Action

Pharmacodynamics is the study of the biochemical and physiological effects of drugs on the body.[7] (S)-Modipafant's pharmacodynamic effects are centered on its interaction with the PAF receptor.

Molecular Target: The Platelet-Activating Factor Receptor (PAFR)

(S)-Modipafant is a selective antagonist of the PAFR, a G-protein coupled receptor (GPCR) that is activated by the potent phospholipid mediator, PAF.[5][8] The binding of (S)-Modipafant to the PAFR is stereoselective, with the (S)-enantiomer demonstrating approximately twice the potency of its racemic counterpart, UK-74,505.[2] This antagonistic action is time-dependent, with increased potency observed after longer preincubation periods.[2]

Inhibition of PAF-Mediated Signaling

The binding of PAF to its receptor triggers a cascade of intracellular signaling events, primarily through the Gq protein, leading to the activation of phospholipase C and the subsequent generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).[8] These second messengers, in turn, induce an increase in intracellular calcium and the activation of protein kinase C (PKC), culminating in a cellular response. (S)-Modipafant competitively blocks the initial binding of PAF to its receptor, thereby preventing the initiation of this signaling cascade.

PAF_Signaling_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling PAF PAF PAFR PAF Receptor PAF->PAFR Activates Modipafant (S)-Modipafant Modipafant->PAFR Blocks Gq Gq Protein PAFR->Gq PLC Phospholipase C Gq->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Cellular_Response Cellular Response (Inflammation, etc.) IP3_DAG->Cellular_Response

Caption: (S)-Modipafant blocks PAF binding to its receptor, inhibiting downstream signaling.

Preclinical and Clinical Effects

The in vitro potency of (S)-Modipafant has been demonstrated through its ability to inhibit PAF-induced platelet aggregation.[2] In washed rabbit platelets, it exhibited an IC50 of 5.6 nM after a 2-minute preincubation, which increased to 0.34 nM after a 60-minute preincubation.[2] The racemic form, UK-74,505, has shown long-lasting PAF antagonist activity in vivo.[4] Furthermore, treatment with UK-74,505 has been shown to be protective in a mouse model of Dengue virus infection, highlighting the potential role of PAF in the disease's pathogenesis.[9]

In a clinical setting, (S)-Modipafant was administered to patients with moderately severe asthma at a dose of 50 mg twice daily for 28 days.[1] However, the study did not find a significant difference between (S)-Modipafant and placebo in terms of improving lung function, symptoms, or airway responsiveness in this patient population.[1]

Pharmacokinetic Profile: Absorption, Distribution, Metabolism, and Excretion (ADME)

Pharmacokinetics describes the journey of a drug through the body, from administration to elimination.[10]

Absorption and Bioavailability

(S)-Modipafant was formulated for oral administration, indicating its absorption from the gastrointestinal tract.[1][2] Specific details regarding its bioavailability and the rate and extent of absorption are not extensively available in the public domain.

Distribution, Metabolism, and Excretion

A comprehensive ADME profile for (S)-Modipafant is not fully detailed in the available literature. However, a study on its racemate, UK-74,505, provides some information on its disposition in preclinical species and humans.[2] For a complete understanding, a thorough review of dedicated pharmacokinetic studies would be required.

Table 1: Summary of (S)-Modipafant's Pharmacokinetic and Pharmacodynamic Properties

ParameterDescriptionValue(s)Source(s)
Mechanism of Action Competitive antagonist of the Platelet-Activating Factor (PAF) receptor.-[2]
In Vitro Potency Inhibition of PAF-induced platelet aggregation (IC50) in washed rabbit platelets.5.6 nM (2 min preincubation)0.34 nM (60 min preincubation)[2]
Clinical Trial Dosage Oral administration in a study on patients with asthma.50 mg twice daily[1]
Development Status Discontinued for the indication of asthma.-[6]

Key Experimental Methodologies

The characterization of (S)-Modipafant's pharmacological profile relies on established experimental protocols.

Radioligand Binding Assay

This assay is crucial for determining the affinity of a compound for its target receptor.

Protocol Outline:

  • Membrane Preparation: Cell membranes expressing the PAF receptor are prepared from a suitable cell line or tissue.

  • Incubation: The membranes are incubated with a radiolabeled PAF receptor ligand (e.g., [3H]-PAF) in the presence of varying concentrations of the test compound ((S)-Modipafant).

  • Separation: The bound and free radioligand are separated by rapid filtration.

  • Quantification: The amount of radioactivity bound to the membranes is measured using a scintillation counter.

  • Data Analysis: The data are analyzed to determine the inhibitory constant (Ki) of the test compound.

Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep Prepare PAFR-expressing cell membranes Incubation Incubate membranes with [3H]-PAF and (S)-Modipafant Membrane_Prep->Incubation Filtration Separate bound and free radioligand via filtration Incubation->Filtration Quantification Quantify bound radioactivity Filtration->Quantification Ki_Calculation Calculate the inhibitory constant (Ki) Quantification->Ki_Calculation

Caption: A generalized workflow for a radioligand binding assay.

Future Perspectives and Conclusion

(S)-Modipafant stands as a well-characterized, potent, and selective PAF receptor antagonist. While its clinical journey in the context of asthma did not lead to its approval, the compound remains a valuable tool for researchers investigating the multifaceted roles of PAF in health and disease. The insights gained from its preclinical and clinical evaluations continue to inform the development of new anti-inflammatory therapies. Further exploration of its effects in other PAF-driven pathologies could yet reveal new therapeutic avenues for PAF receptor antagonists.

References

  • Kuitert, L. M., et al. (1995). Effect of a novel potent platelet-activating factor antagonist, modipafant, in clinical asthma. American journal of respiratory and critical care medicine, 151(5), 1331–1335. [Link]

  • Patsnap Synapse. (2026). Modipafant. Retrieved from [Link]

  • Wikipedia. (2023). Platelet-activating factor. In Wikipedia. Retrieved from [Link]

  • Tsoupras, A., et al. (2019). A Review on Platelet Activating Factor Inhibitors: Could a New Class of Potent Metal-Based Anti-Inflammatory Drugs Induce Anticancer Properties?. Molecules (Basel, Switzerland), 24(23), 4359. [Link]

  • Souza, D. G., et al. (2009). Essential role of platelet-activating factor receptor in the pathogenesis of Dengue virus infection. Proceedings of the National Academy of Sciences of the United States of America, 106(32), 13337–13342. [Link]

  • Wikipedia. (2023). Pharmacodynamics. In Wikipedia. Retrieved from [Link]

  • Wikipedia. (2023). Pharmacokinetics. In Wikipedia. Retrieved from [Link]

  • StatPearls. (2023). Biochemistry, Platelet Activating Factor. In StatPearls. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Protocol for the Preparation and Use of (S)-Modipafant in DMSO for Cellular Assays

Abstract This comprehensive application note provides a detailed protocol for the dissolution and use of (S)-Modipafant, a potent and selective Platelet-Activating Factor Receptor (PAFR) antagonist, in Dimethyl Sulfoxide...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This comprehensive application note provides a detailed protocol for the dissolution and use of (S)-Modipafant, a potent and selective Platelet-Activating Factor Receptor (PAFR) antagonist, in Dimethyl Sulfoxide (DMSO) for in vitro cell culture assays. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical guidance, the rationale behind experimental choices, and best practices for ensuring experimental reproducibility and integrity.

Introduction: (S)-Modipafant as a Selective PAF Receptor Antagonist

(S)-Modipafant, also known as UK-74,505, is a high-affinity antagonist of the Platelet-Activating Factor Receptor (PAFR).[1][2] PAF is a potent phospholipid mediator involved in a diverse range of physiological and pathological processes, including inflammation, platelet aggregation, and anaphylaxis.[3] By binding to the G-protein coupled PAFR, PAF initiates a cascade of intracellular signaling events.[3] (S)-Modipafant exerts its effects by selectively and irreversibly binding to PAFR, thereby blocking the downstream signaling initiated by PAF. This makes (S)-Modipafant a valuable tool for investigating the biological roles of the PAF/PAFR signaling axis in various cellular contexts.

Mechanism of Action: A Visualized Pathway

The binding of Platelet-Activating Factor (PAF) to its receptor (PAFR) on the cell surface triggers a conformational change in the receptor, leading to the activation of intracellular signaling pathways. (S)-Modipafant acts as a competitive antagonist, preventing PAF from binding to its receptor and thereby inhibiting these downstream effects.

PAF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PAF PAF PAFR PAF Receptor (PAFR) PAF->PAFR Binds & Activates Modipafant (S)-Modipafant Modipafant->PAFR Binds & Blocks Signaling Downstream Signaling Cascades (e.g., Ca2+ mobilization, MAPK activation) PAFR->Signaling Activates Response Cellular Response (e.g., Inflammation, Platelet Aggregation) Signaling->Response Leads to

Figure 1: Simplified signaling pathway of PAF and the inhibitory action of (S)-Modipafant.

Physicochemical Properties and Solubility Data

Accurate preparation of stock solutions begins with precise knowledge of the compound's properties.

PropertyValueSource
Molecular Formula C₃₄H₂₉ClN₆O₃[4][5]
Molecular Weight 605.09 g/mol [4][5]
Appearance Light yellow to yellow solid[1]
Solubility in DMSO ≥ 50 mg/mL (82.63 mM)[1]

Preparation of a High-Concentration (S)-Modipafant Stock Solution in DMSO

The following protocol details the preparation of a 10 mM stock solution of (S)-Modipafant in DMSO. This high-concentration stock serves as a stable and convenient source for preparing working solutions for various cell culture experiments.

Essential Materials
  • (S)-Modipafant powder

  • Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or glass vials

  • Calibrated analytical balance

  • Sterile, disposable pipette tips

  • Vortex mixer

  • (Optional) Sonicator water bath

Workflow for Stock Solution Preparation

Stock_Solution_Workflow start Start calculate Calculate Mass of (S)-Modipafant start->calculate weigh Accurately Weigh Powder calculate->weigh dissolve Add Sterile DMSO weigh->dissolve mix Vortex Thoroughly (Optional: Sonicate) dissolve->mix aliquot Aliquot into Single-Use Tubes mix->aliquot store Store at -20°C or -80°C aliquot->store end End store->end

Sources

Application

In vivo dosing guidelines for (S)-Modipafant in murine asthma models

Application Note: In Vivo Dosing Guidelines for (S)-Modipafant in Murine Asthma Models Audience: Researchers, scientists, and drug development professionals. Content Type: Application Notes and Protocols.

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: In Vivo Dosing Guidelines for (S)-Modipafant in Murine Asthma Models

Audience: Researchers, scientists, and drug development professionals. Content Type: Application Notes and Protocols.

Platelet-Activating Factor (PAF) is a potent pro-inflammatory lipid mediator heavily implicated in the pathogenesis of asthma, driving bronchoconstriction, vascular hyperpermeability, and leukocyte infiltration. (S)-Modipafant (also known in literature as UK-74,505) is an orally available, highly selective, and potent PAF receptor (PAFR) antagonist.

Expertise & Experience Insight: In murine models of allergic asthma and pleurisy, PAF acts as a critical upstream trigger for the localized release of eotaxin, the primary chemoattractant for eosinophils. By competitively binding to the G-protein-coupled PAFR, (S)-Modipafant effectively uncouples the downstream signaling cascade—halting phospholipase C (PLC) activation and intracellular calcium mobilization. This blockade prevents the rapid release of eotaxin, thereby shutting down the chemotactic gradient required for eosinophil recruitment.

Method

Application Note: Preparation and Stability of (S)-Modipafant Stock Solutions for Pharmacology

Introduction & Pharmacological Context (S)-Modipafant (the active enantiomer of the racemate UK-74,505) is a highly potent, orally active, and selective dihydropyridine platelet-activating factor receptor (PAFR) antagoni...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Context

(S)-Modipafant (the active enantiomer of the racemate UK-74,505) is a highly potent, orally active, and selective dihydropyridine platelet-activating factor receptor (PAFR) antagonist[1][2]. By irreversibly binding to the PAF receptor, (S)-Modipafant effectively blocks the downstream Gq/11-coupled signaling cascade, preventing intracellular calcium release and subsequent inflammatory responses.

In preclinical and clinical pharmacology, Modipafant has been extensively utilized to investigate PAF-mediated pathologies. Its applications range from attenuating ozone-induced pulmonary inflammation and asthma[3][4], to protecting against intestinal ischemia/reperfusion injury[5], and preventing lethality associated with severe Dengue virus infections[1].

However, translating the potent in vitro activity of (S)-Modipafant into reliable in vivo results requires meticulous formulation. As a lipophilic weak base with a remarkably high log D (octanol, pH 7.4) of 7.4 and pKa values of 4.3 and 5.3[6], the compound is highly susceptible to precipitation in aqueous environments. This application note provides validated, step-by-step protocols for preparing stable in vitro stock solutions and in vivo formulations, emphasizing the physicochemical causality behind each methodological step.

PAFR_Signaling PAF Platelet-Activating Factor (PAF) PAFR PAF Receptor (PAFR) (GPCR) PAF->PAFR Binds Gq Gq/11 Protein Activation PAFR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Ca2 Intracellular Ca2+ Release PLC->Ca2 IP3/DAG production Response Platelet Aggregation & Inflammatory Hyperalgesia Ca2->Response Modipafant (S)-Modipafant (Irreversible Antagonist) Modipafant->PAFR Blocks (Competitive/Irreversible)

Figure 1: Mechanism of action of (S)-Modipafant blocking the PAF receptor signaling pathway.

Physicochemical Properties & Data Summary

Understanding the chemical nature of (S)-Modipafant is critical for preventing experimental artifacts caused by drug precipitation or degradation. The compound is highly soluble in organic solvents but practically insoluble in water.

Table 1: Physicochemical Properties of (S)-Modipafant

PropertyValue / Description
Chemical Formula C₃₄H₂₉ClN₆O₃[1]
Molecular Weight 605.09 g/mol [1]
Log D (pH 7.4) 7.4 (Highly lipophilic)[6]
pKa 4.3 and 5.3 (Weak base)[6]
Max In Vitro Solubility 40 - 50 mg/mL (66.11 - 82.63 mM) in DMSO[1][7]
Max In Vivo Solubility 2 mg/mL (3.31 mM) in standard 4-component vehicle[7]

Preparation of In Vitro Stock Solutions

For cell-based assays or receptor binding studies, Dimethyl Sulfoxide (DMSO) is the mandatory primary solvent[1].

The Causality of Solvent Quality

(S)-Modipafant is highly sensitive to the water content within the solvent. DMSO is notoriously hygroscopic. If an older, frequently opened bottle of DMSO is used, the absorbed atmospheric moisture alters the dielectric constant of the solvent. For a compound with a log D of 7.4[6], even a 1-2% increase in water content can cause immediate micro-precipitation, leading to inaccurate dosing and artificially high IC₅₀ values. Always use newly opened, anhydrous DMSO.

Dilution Table for DMSO Stock Solutions

The following table provides the exact volumes of anhydrous DMSO required to achieve standard molar concentrations based on the mass of the lyophilized powder[1].

Table 2: Molar Concentration Dilution Guide

Target ConcentrationVolume of DMSO for 1 mgVolume of DMSO for 5 mgVolume of DMSO for 10 mg
1 mM 1.6526 mL8.2632 mL16.5265 mL
5 mM 0.3305 mL1.6526 mL3.3053 mL
10 mM 0.1653 mL0.8263 mL1.6526 mL
Step-by-Step In Vitro Protocol
  • Equilibration: Allow the sealed vial of (S)-Modipafant powder to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation.

  • Solvation: Add the calculated volume of anhydrous DMSO directly to the vial.

  • Dissolution: Vortex the solution for 30 seconds. If particulate matter remains, sonicate the vial in a water bath at room temperature for 5–10 minutes[7].

  • Visual Verification: The solution must be completely clear and light yellow. Hold it against a light source to ensure no micro-crystals remain.

  • Aliquotting: Immediately divide the stock solution into single-use aliquots (e.g., 10–50 µL) in low-bind microcentrifuge tubes to prevent repeated freeze-thaw cycles[1].

Preparation of In Vivo Formulations

Administering (S)-Modipafant to animal models (e.g., mice or rats) requires a specialized vehicle. Direct dilution of the DMSO stock into saline will result in immediate, irreversible precipitation. To achieve a stable working concentration of 2 mg/mL, a sequential co-solvent and surfactant system must be utilized: 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline [7].

The Logic of Sequential Addition
  • 10% DMSO: Acts as the primary solvent to break the crystal lattice of the powder.

  • 40% PEG300: Acts as a co-solvent. It surrounds the lipophilic drug molecules, creating a transitionary polarity gradient.

  • 5% Tween 80: A non-ionic surfactant that forms micelles around the drug-PEG complex, shielding the lipophilic core from the aqueous phase.

  • 45% Saline: Added last to provide isotonicity for injection or oral gavage. If added before the Tween 80 micelle is formed, the drug will crash out.

Formulation_Workflow Step1 1. (S)-Modipafant Powder Step2 2. Add 10% DMSO (Vortex/Sonicate) Step1->Step2 Step3 3. Add 40% PEG300 (Mix until clear) Step2->Step3 Clear solution required Step4 4. Add 5% Tween 80 (Mix thoroughly) Step3->Step4 Step5 5. Add 45% Saline (Dropwise) Step4->Step5 Final Final In Vivo Working Solution (2 mg/mL) Step5->Final Use immediately

Figure 2: Sequential addition workflow for preparing (S)-Modipafant in vivo formulations.

Step-by-Step In Vivo Protocol

(Example for preparing 1 mL of a 2 mg/mL solution)

  • Weighing: Accurately weigh 2.0 mg of (S)-Modipafant powder into a sterile glass vial.

  • DMSO Addition: Add 100 µL (10% of total volume) of anhydrous DMSO. Vortex and sonicate until the solution is perfectly clear[7]. Do not proceed if the solution is cloudy.

  • PEG300 Addition: Add 400 µL (40%) of PEG300. Vortex vigorously for 1 minute. The solution must remain clear.

  • Tween 80 Addition: Add 50 µL (5%) of Tween 80. Vortex vigorously for 1 minute to ensure uniform micelle distribution.

  • Saline Addition: Slowly, dropwise, add 450 µL (45%) of sterile Saline (0.9% NaCl) while continuously swirling or vortexing the vial.

  • Usage: The resulting formulation should be a clear to slightly opalescent solution without visible particles. It is highly recommended to prepare this working solution fresh and use it immediately prior to dosing[7].

Stability and Storage Guidelines

Maintaining the chemical integrity of (S)-Modipafant is paramount for reproducible pharmacology. Degradation or precipitation directly correlates with a loss of target engagement in vivo.

  • Solid Powder: Store lyophilized powder at -20°C. Under these conditions, the compound is stable for up to 3 years. Short-term storage at 4°C is acceptable for up to 2 years[1].

  • DMSO Stock Solutions: Once dissolved in DMSO, the compound becomes more susceptible to degradation and moisture-induced precipitation. Aliquoted DMSO stocks must be stored at -80°C and used within 6 months [1]. If stored at -20°C, the shelf life is reduced to 1 month.

  • Freeze-Thaw Protocol: Never subject a single vial to multiple freeze-thaw cycles. Condensation forms on the inner walls of the tube during thawing; when refrozen, this introduces water into the DMSO, permanently destroying the solubility of the aliquot[1].

References

  • Modipafant, a new PAF antagonist: pharmacokinetics and disposition in rat, dog and man. tandfonline.com. Available at:[Link]

  • Effect of a novel potent platelet-activating factor antagonist, modipafant, in clinical asthma. semanticscholar.org. Available at:[Link]

  • Role of PAF receptors during intestinal ischemia and reperfusion injury. scispace.com. Available at:[Link]

  • Ozone-induced pulmonary inflammation and epithelial proliferation are partially mediated by PAF. physiology.org. Available at:[Link]

  • Modipafant - Drug Targets, Indications, Patents. patsnap.com. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Poor Cellular Permeability of (S)-Modipafant in vitro

This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the in vitro cellular permeability of (S)-Modipafant. As a potent and specific Platelet-Activating Facto...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the in vitro cellular permeability of (S)-Modipafant. As a potent and specific Platelet-Activating Factor (PAF) antagonist, understanding its transport characteristics across cellular barriers is crucial for predicting its therapeutic efficacy.[1][2] This document provides a structured approach to troubleshooting, offering detailed protocols and logical frameworks to diagnose and address permeability issues.

Initial Assessment: Is Poor Permeability the Primary Issue?

Before delving into complex experimental troubleshooting, it's essential to confirm that the observed low intracellular concentration of (S)-Modipafant is genuinely due to poor membrane permeability and not other experimental artifacts.

Troubleshooting Flowchart: Initial Assessment

A Low intracellular (S)-Modipafant concentration observed B Verify analytical method for (S)-Modipafant quantification (LC-MS/MS) A->B C Check for compound instability in assay buffer B->C D Assess non-specific binding to assay plates C->D E Low recovery confirmed? D->E F Implement recovery-enhancing strategies (e.g., use of BSA, pre-coating plates) E->F Yes G Proceed to permeability-specific troubleshooting E->G No F->G

Caption: Initial steps to rule out common experimental artifacts before investigating permeability.

Frequently Asked Questions: Initial Assessment

Q1: My recovery of (S)-Modipafant in the Caco-2 assay is low. What can I do?

A1: Low recovery can be caused by several factors, particularly for lipophilic compounds.[3][4] Systematically investigate the following:

  • Non-specific binding: (S)-Modipafant may be adsorbing to the plasticware of your assay plates. To mitigate this, consider pre-treating plates with a blocking agent like Bovine Serum Albumin (BSA) or using low-binding plates.[4]

  • Solubility: Ensure that the concentration of (S)-Modipafant used in the assay does not exceed its aqueous solubility in the assay buffer. Poor solubility can lead to compound precipitation and artificially low permeability readings.

  • Metabolism: Caco-2 cells express some metabolic enzymes.[5][6] Analyze your samples for the presence of (S)-Modipafant metabolites. If metabolism is significant, consider using a metabolic inhibitor or a different cell line with lower metabolic activity.

Q2: How can I improve the reproducibility of my Papp values across replicate wells?

A2: High variability can undermine the reliability of your results.[7] To improve reproducibility:

  • Verify Monolayer Integrity: Before each experiment, confirm the integrity of the Caco-2 or MDCK cell monolayer in every well using Transepithelial Electrical Resistance (TEER) measurements.[8][9] Only use wells that meet your established TEER criteria. A drop in TEER during the experiment could indicate cytotoxicity or compromised monolayer integrity.[10]

  • Consistent Cell Culture Practices: Ensure consistent cell seeding density and culture duration (typically 21 days for Caco-2 cells to fully differentiate).[5][11]

  • Control for Edge Effects: Be mindful of potential "edge effects" in multi-well plates, where wells on the periphery may behave differently. If possible, avoid using the outermost wells for critical measurements.

Differentiating Between Passive Permeability and Active Efflux

Once experimental artifacts are ruled out, the next step is to determine the primary mechanism limiting (S)-Modipafant's cellular entry. The two main possibilities are poor passive diffusion across the cell membrane or active removal from the cell by efflux transporters.

Experimental Workflow: Differentiating Permeability Mechanisms

cluster_0 Tier 1: Initial Screening cluster_1 Tier 2: Interpretation cluster_2 Tier 3: Conclusion & Next Steps A Perform Parallel Artificial Membrane Permeability Assay (PAMPA) C Low Papp in PAMPA? A->C B Perform bidirectional Caco-2 or MDCK-MDR1 assay D High Efflux Ratio (>2) in Caco-2/MDCK-MDR1? B->D E Poor passive permeability is likely a key factor. Consider physicochemical property optimization. C->E Yes F (S)-Modipafant is likely a substrate for efflux pumps (e.g., P-gp). Proceed to efflux inhibitor studies. D->F Yes

Caption: A tiered approach to distinguish between poor passive diffusion and active efflux.

Frequently Asked Questions: Permeability vs. Efflux

Q3: (S)-Modipafant shows low permeability in a PAMPA assay. What does this indicate?

A3: The Parallel Artificial Membrane Permeability Assay (PAMPA) is a cell-free model that exclusively measures passive diffusion across a lipid membrane.[12][13] Low permeability in a PAMPA assay strongly suggests that (S)-Modipafant has inherent difficulties crossing a lipid bilayer passively. This is likely due to unfavorable physicochemical properties such as high molecular weight, high polar surface area, or an excessive number of hydrogen bond donors/acceptors.[7]

Q4: My compound has acceptable permeability in the PAMPA assay but performs poorly in a Caco-2 cell assay. What is the likely cause?

A4: This discrepancy strongly suggests the involvement of active efflux transporters present in Caco-2 cells, which are absent in the PAMPA model.[7] The most probable reason is that (S)-Modipafant is a substrate for efflux pumps like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[7] These transporters actively pump the compound out of the cell, reducing its net intracellular accumulation.[14][15][16]

Q5: How do I confirm if (S)-Modipafant is a P-glycoprotein (P-gp) substrate?

A5: To confirm P-gp substrate activity, perform a bidirectional permeability assay using a cell line that overexpresses P-gp, such as the MDR1-MDCK cell line.[9][17] In this assay, you measure the apparent permeability coefficient (Papp) in both the apical-to-basolateral (A→B) and basolateral-to-apical (B→A) directions. An efflux ratio (Papp B→A / Papp A→B) greater than 2 is a strong indicator that the compound is a substrate for P-gp.[17] Additionally, you can perform the assay in the presence of a known P-gp inhibitor, such as verapamil or cyclosporin A.[18] A significant reduction in the efflux ratio in the presence of the inhibitor further confirms P-gp-mediated transport.

Data Presentation: Interpreting Permeability Assay Results
Assay TypeParameterResult for Compound XInterpretation
PAMPA Papp (x 10⁻⁶ cm/s)0.5Poor passive permeability
Caco-2 Papp (A→B) (x 10⁻⁶ cm/s)0.2Low apparent permeability
Caco-2 Papp (B→A) (x 10⁻⁶ cm/s)2.5High basolateral to apical transport
Caco-2 Efflux Ratio (B→A / A→B)12.5Strong indication of active efflux
Caco-2 + P-gp Inhibitor Efflux Ratio (B→A / A→B)1.2Confirms P-gp mediated efflux

Experimental Protocols

Protocol 1: Caco-2 Bidirectional Permeability Assay

This protocol is adapted from standard industry practices.[6][8][11][19]

Objective: To determine the apparent permeability coefficient (Papp) of (S)-Modipafant across a Caco-2 cell monolayer in both the apical-to-basolateral (A→B) and basolateral-to-apical (B→A) directions.

Materials:

  • Caco-2 cells (passage 20-40)

  • 24-well Transwell plates (0.4 µm pore size)

  • DMEM with high glucose, 10% FBS, 1% non-essential amino acids, 1% penicillin-streptomycin

  • Hanks' Balanced Salt Solution (HBSS) supplemented with 25 mM HEPES, pH 7.4

  • (S)-Modipafant stock solution (e.g., 10 mM in DMSO)

  • Lucifer yellow (paracellular marker)

  • TEER meter

  • LC-MS/MS for quantification

Procedure:

  • Cell Seeding: Seed Caco-2 cells onto the apical side of the Transwell inserts at a density of 6 x 10⁴ cells/cm².

  • Cell Culture: Culture the cells for 21-25 days, changing the medium every 2-3 days.

  • Monolayer Integrity Check: Prior to the experiment, measure the TEER of each well. Only use monolayers with TEER values > 200 Ω·cm².[8]

  • Assay Preparation:

    • Wash the monolayers twice with pre-warmed (37°C) HBSS.

    • Equilibrate the monolayers in HBSS for 30 minutes at 37°C.

  • Dosing:

    • Prepare the dosing solution of (S)-Modipafant (e.g., 10 µM) in HBSS. Include Lucifer yellow at a final concentration of 100 µM.

    • For A→B transport: Add the dosing solution to the apical chamber and fresh HBSS to the basolateral chamber.

    • For B→A transport: Add the dosing solution to the basolateral chamber and fresh HBSS to the apical chamber.

  • Incubation: Incubate the plates at 37°C on an orbital shaker for 60-120 minutes.

  • Sampling: At the end of the incubation, collect samples from both the donor and receiver chambers.

  • Analysis: Quantify the concentration of (S)-Modipafant and Lucifer yellow in all samples using a validated LC-MS/MS method.

  • Calculation of Papp: Papp (cm/s) = (dQ/dt) / (A * C₀)

    • dQ/dt = rate of drug appearance in the receiver chamber

    • A = surface area of the membrane

    • C₀ = initial concentration in the donor chamber

Protocol 2: P-glycoprotein (P-gp) Inhibition Assay

This protocol utilizes a fluorescent substrate to assess the inhibitory potential of (S)-Modipafant on P-gp activity.[20][21][22][23]

Objective: To determine if (S)-Modipafant can inhibit P-gp mediated efflux.

Materials:

  • P-gp overexpressing cells (e.g., MDR1-MDCK or MCF7/ADR) and the corresponding parental cell line.

  • 96-well black, clear-bottom plates.

  • Calcein-AM (fluorescent P-gp substrate).

  • Verapamil (positive control P-gp inhibitor).

  • (S)-Modipafant.

  • Fluorescence plate reader.

Procedure:

  • Cell Seeding: Seed both P-gp overexpressing and parental cells into the 96-well plate and allow them to attach overnight.

  • Compound Pre-incubation:

    • Prepare serial dilutions of (S)-Modipafant and Verapamil in assay buffer.

    • Wash the cells and add the compound dilutions.

    • Pre-incubate for 30 minutes at 37°C.

  • Substrate Incubation:

    • Add Calcein-AM to each well at a final concentration of 0.5 µM.

    • Incubate for 30-60 minutes at 37°C in the dark.

  • Fluorescence Measurement:

    • Wash the cells with ice-cold buffer to stop the reaction.

    • Lyse the cells with a suitable lysis buffer.

    • Measure the intracellular calcein fluorescence using a plate reader (Excitation/Emission ~485/535 nm).

  • Data Analysis: Increased fluorescence in the presence of (S)-Modipafant compared to the vehicle control indicates P-gp inhibition. Calculate the IC₅₀ value for (S)-Modipafant's inhibition of P-gp.

Strategies to Improve Cellular Permeability

If troubleshooting confirms that poor permeability is an intrinsic property of (S)-Modipafant, several medicinal chemistry and formulation strategies can be explored.

Medicinal Chemistry Approaches
  • Reduce Hydrogen Bonding: Decrease the number of hydrogen bond donors and acceptors to lower the desolvation penalty for membrane crossing.[24][25]

  • Optimize Lipophilicity (LogD): Aim for a LogD in the optimal range of 1-3. Excessively high lipophilicity can lead to membrane trapping.

  • Reduce Molecular Size and Rigidity: Smaller, more flexible molecules generally exhibit better permeability.[26]

  • Prodrugs: Chemically modify (S)-Modipafant into a more permeable prodrug that is converted to the active form intracellularly.[12]

Formulation Strategies
  • Permeation Enhancers: Co-administer with agents that transiently open tight junctions or disrupt the cell membrane.[27]

  • Nanocarriers: Encapsulate (S)-Modipafant in lipid-based or polymeric nanocarriers to facilitate its transport across the cell membrane.[27]

By systematically applying the troubleshooting frameworks and experimental protocols outlined in this guide, researchers can effectively diagnose the root cause of poor cellular permeability of (S)-Modipafant and make informed decisions to advance their drug development programs.

References

  • Vertex AI Search. Various In Vitro Models to Assess Drug Permeability Across the Blood Brain Barrier.
  • Vertex AI Search. Caco2 assay protocol.
  • Taylor & Francis. Recent advances in cell-based in vitro models for predicting drug permeability across brain, intestinal, and pulmonary barriers.
  • Cre
  • Vertex AI Search.
  • PubMed. Role of P-glycoprotein in drug disposition.
  • AxisPharm. MDCK-MDR1 Permeability Assay.
  • Evotec. MDCK-MDR1 Permeability Assay.
  • Vertex AI Search. P-Glycoprotein Efflux Transporters and Its Resistance Its Inhibitors and Therapeutic Aspects.
  • Creative Bioarray. Caco-2 Permeability Assay Protocol.
  • Vertex AI Search. An In Vitro Model for Characterization of Drug Permeability across the Tympanic Membrane.
  • PMC.
  • AboutScience. p-glycoprotein Inhibition for Optimal Drug Delivery.
  • Evotec. P-glycoprotein Inhibition Service.
  • BioDuro. ADME Caco-2 Permeability Assay.
  • ProQuest. Current and Developing In vitro and Ex vivo models for assessing medication permeability into the gut produce a Systemic effect.
  • PubMed.
  • Vertex AI Search. Efflux transporter: Role of P-glycoprotein (P-gp)
  • JRC Big Data Analytics Platform. DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells.
  • Australian Prescriber. P-glycoprotein and its role in drug-drug interactions.
  • ResearchGate. Is there any reason for Caco-2 TEER decreasing during permeability experiment?
  • Domainex. MDCK Permeability Assay.
  • PMC.
  • ResearchGate. Strategies for transitioning macrocyclic peptides to cell-permeable drug leads.
  • Benchchem. Technical Support Center: Troubleshooting Low Cell Permeability of Sesquiterpenoids.
  • protocols.io. In-vitro MDR1-MDCKII permeability assay.
  • PubMed. Caco-2 cell permeability assays to measure drug absorption.
  • BMG Labtech. P-glycoprotein (Pgp) inhibition assay.
  • MDPI. Strategies to Enhance Drug Permeability across Biological Barriers—A Summary of This Important Special Issue.
  • PMC.
  • PRISM BioLab. Recent Alternatives to Improve Permeability of Peptides.
  • Drug Hunter. How to Design More Permeable Compounds?
  • Benchchem. Application Note: In Vitro P-glycoprotein (P-gp) Inhibition Assay Using Euonymine.
  • Evotec. Caco-2 Permeability Assay.
  • Vertex AI Search. Effect of a novel potent platelet-activating factor antagonist, modipafant, in clinical asthma.
  • PMC. A Review on Platelet Activating Factor Inhibitors: Could a New Class of Potent Metal-Based Anti-Inflammatory Drugs Induce Anticancer Properties?
  • PNAS.
  • Vertex AI Search. Comprehensive physicochemical, pharmacokinetic and activity profiling of anti-TB agents.
  • PMC. Effect of Platelet-Activating Factor on Barrier Function of ARPE-19 Cells.
  • Wikipedia.
  • MDPI. Forty Years Since the Structural Elucidation of Platelet-Activating Factor (PAF): Historical, Current, and Future Research Perspectives.

Sources

Optimization

Technical Support Center: Optimizing Long-Term Storage to Prevent (S)-Modipafant Degradation

Welcome to the Technical Support Center for (S)-Modipafant (UK-80,067) . As a potent, orally active, and highly selective platelet-activating factor receptor (PAFR) antagonist, (S)-Modipafant exhibits approximately doubl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for (S)-Modipafant (UK-80,067) . As a potent, orally active, and highly selective platelet-activating factor receptor (PAFR) antagonist, (S)-Modipafant exhibits approximately double the intrinsic potency of its racemate, UK-74,505[1]. Because its chemical architecture includes a dihydropyridine/imidazole-like core[2], it is uniquely susceptible to specific environmental stressors.

This guide is designed for researchers, analytical scientists, and drug development professionals. It provides field-proven troubleshooting protocols, mechanistic insights, and ICH-compliant methodologies to ensure the integrity of your API from the bench to clinical registration.

Section 1: Mechanistic Troubleshooting of Degradation

Q1: We are observing a progressive loss of potency in our (S)-Modipafant stock solutions over 6 months. What are the primary degradation mechanisms?

A1: (S)-Modipafant contains a dihydropyridine-derived scaffold, which makes it highly vulnerable to two primary degradation pathways: photolytic aromatization (driven by UV/Vis light) and hydrolytic cleavage under extreme pH or high-moisture conditions.

Causality & Mechanism: When exposed to ambient light or oxidative stress, the saturated ring system can oxidize to a biologically inactive pyridine derivative. This loss of potency is directly correlated with the oxidation of the active pharmacophore. The structural shift flattens the molecule, disrupting the specific steric interactions and hydrogen-bonding required to irreversibly bind the PAF receptor[3].

G API (S)-Modipafant API Photo Photolysis (UV/Vis Light) API->Photo Oxid Oxidation (O2 / Heat) API->Oxid Hydro Hydrolysis (Moisture / pH) API->Hydro Deg1 Pyridine Derivative (Inactive) Photo->Deg1 Oxid->Deg1 Deg2 Cleaved Adducts Hydro->Deg2 Loss Loss of PAFR Antagonism Deg1->Loss Deg2->Loss

Primary degradation pathways of (S)-Modipafant leading to loss of PAFR antagonism.

Section 2: Optimizing Storage Conditions (ICH Guidelines)

Q2: What are the definitive storage conditions for both research-grade aliquots and bulk API to prevent this degradation?

A2: Storage parameters must be strictly tailored to the application phase. For research use (e.g., in vitro assays), (S)-Modipafant should be stored as a lyophilized powder at -20°C, strictly protected from light. Under these conditions, it remains stable for ≥ 2 years[4].

For bulk API intended for clinical development, stability testing must align with the ICH Q1A(R2) guidelines[5]. The guidelines mandate evaluating the API under defined temperature and relative humidity (RH) conditions to establish a reliable, self-validating shelf life[6].

Table 1: Quantitative Storage Parameters and Expected Stability

Storage ConditionTemp / HumidityApplication PhaseExpected Shelf Life
Cryogenic (Powder) -20°C / AmbientPre-clinical / Research≥ 24 months
Solution (DMSO) -80°C / SealedIn vitro assay aliquots≤ 6 months
ICH Long-Term 25°C ± 2°C / 60% RH ± 5%Clinical API Registration12 - 24 months
ICH Accelerated 40°C ± 2°C / 75% RH ± 5%Stress Testing / Excursions6 months

Note: Mid-stream switches of the intermediate storage condition to 30°C ± 2°C / 65% RH ± 5% RH are permitted under ICH Q1A(R2) provided the switch is documented[6].

Section 3: Experimental Protocol for Stability-Indicating Assays

Q3: How do we establish a self-validating stability-indicating workflow for our (S)-Modipafant batches?

A3: To ensure trustworthiness and regulatory compliance, you must employ a self-validating forced degradation protocol coupled with High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (LC-MS/MS). The protocol is considered "self-validating" only if it demonstrates mass balance —meaning the analytical method can perfectly resolve the intact (S)-Modipafant peak from its degradants without signal loss.

Step-by-Step Methodology: Forced Degradation & Stability Testing

  • Sample Preparation: Prepare a 1.0 mg/mL stock solution of (S)-Modipafant in HPLC-grade acetonitrile.

  • Acid/Base Hydrolysis: Aliquot 1 mL of stock. Add 1 mL of 0.1 N HCl (acid stress) or 0.1 N NaOH (base stress). Incubate at 60°C for 24 hours. Neutralize before injection.

  • Oxidative Stress: Add 1 mL of 3% H₂O₂ to 1 mL of the stock solution. Incubate at room temperature for 24 hours in the dark.

  • Photolytic Stress: Expose the solid API and solution aliquots to 1.2 million lux hours and 200 watt hours/square meter of near-UV energy, per ICH Q1B standards[5].

  • Chromatographic Analysis: Run samples on a C18 reverse-phase column using a gradient of water/acetonitrile (with 0.1% Formic Acid). Monitor at the specific UV maximum for dihydropyridines (typically ~230-250 nm).

  • Validation (Mass Balance): Calculate the peak areas. The sum of the peak areas of all degradants plus the remaining intact API must equal ~100% of the initial API peak area.

Workflow Start Prepare (S)-Modipafant Stock (1 mg/mL) Stress1 Acid/Base Stress (0.1N HCl/NaOH, 60°C) Start->Stress1 Stress2 Oxidative Stress (3% H2O2, 24h) Start->Stress2 Stress3 Photolytic Stress (ICH Q1B UV/Vis) Start->Stress3 HPLC LC-MS/MS Analysis (C18, Gradient) Stress1->HPLC Stress2->HPLC Stress3->HPLC Valid Mass Balance Check (API + Deg = 100%) HPLC->Valid Fail Method Refinement Valid->Fail No Pass Validated Stability Indicating Method Valid->Pass Yes Fail->HPLC

Step-by-step experimental workflow for forced degradation and LC-MS/MS validation.

Section 4: Verifying Biological Efficacy Post-Storage

Q4: If a batch experiences a temperature excursion, how do we confirm it still functions as a PAFR antagonist?

A4: Chemical stability does not always guarantee biological efficacy. (S)-Modipafant exhibits highly selective, time-dependent inhibition of PAF-induced aggregation of platelets, with an IC50 of approximately 0.34 nM after a 60-minute preincubation[1].

Causality: Platelet-Activating Factor (PAF) binds to the G-protein coupled PAF receptor (PAFR), activating Phospholipase C (PLC). This leads to intracellular calcium release and subsequent platelet aggregation[3]. (S)-Modipafant irreversibly blocks this receptor. A functional platelet aggregation assay using aggregometry will confirm if the API has degraded; degraded API will fail to prevent PAF-induced light transmittance changes in the aggregometer.

Pathway PAF Platelet-Activating Factor (PAF) PAFR PAF Receptor (PAFR) (GPCR) PAF->PAFR Activates Modi (S)-Modipafant (Inhibitor) Modi->PAFR Blocks PLC Phospholipase C (PLC) Activation PAFR->PLC Ca2 Intracellular Ca2+ Release PLC->Ca2 Agg Platelet Aggregation (Biological Response) Ca2->Agg

Mechanism of action: (S)-Modipafant blocking PAFR-mediated platelet aggregation.

References
  • American Journal of Respiratory and Critical Care Medicine. "Effect of a novel potent platelet-activating factor antagonist, modipafant, in clinical asthma." Available at:[Link]

  • International Council for Harmonisation (ICH). "Q1A(R2) Stability Testing of New Drug Substances and Products." Available at:[Link]

  • National Institutes of Health (NIH) / PMC. "A Review on Platelet Activating Factor Inhibitors: Could a New Class of Potent Metal-Based Anti-Inflammatory Drugs Induce Anticancer Properties?" Available at:[Link](Derived from general PAF inhibitor literature)

Sources

Troubleshooting

Technical Support Center: Resolving HPLC Chiral Separation Issues for (S)-Modipafant Enantiomers

Welcome to the Advanced Chromatography Support Center. This guide is designed for analytical chemists and drug development professionals tasked with the chiral resolution of Modipafant enantiomers.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. This guide is designed for analytical chemists and drug development professionals tasked with the chiral resolution of Modipafant enantiomers.

Modipafant (the active (+)-enantiomer of the racemate UK-74,505) is a potent Platelet-Activating Factor (PAF) receptor antagonist . Its molecular architecture features a 1,4-dihydropyridine core with a chiral center at the C4 position, a bulky 2-chlorophenyl group, and a highly basic 2-methylimidazo[4,5-c]pyridine moiety . While polysaccharide-based Chiral Stationary Phases (CSPs) are the gold standard for dihydropyridines, the basic nitrogen atoms in Modipafant frequently cause severe secondary interactions, leading to peak tailing, poor resolution, and baseline instability.

This guide synthesizes field-proven methodologies to troubleshoot and optimize your chiral HPLC workflows.

Method Development & Troubleshooting Workflow

The following diagnostic decision tree outlines the logical progression for resolving common chiral separation failures when analyzing Modipafant.

ChiralHPLCWorkflow Start Start: Modipafant Racemate (UK-74,505) Analysis Screening CSP Column Screening (e.g., Chiralpak AD-H, Chiralcel OD-H) Start->Screening MobilePhase Select Normal Mobile Phase (Hexane/EtOH 80:20) Screening->MobilePhase Evaluate Evaluate Resolution (Rs) and Peak Tailing (Tf) MobilePhase->Evaluate Decision1 Rs < 1.5? Evaluate->Decision1 Decision2 Tf > 1.5? Decision1->Decision2 No AdjustModifier Switch Alcohol Modifier (e.g., IPA to EtOH) Decision1->AdjustModifier Yes AddDEA Add 0.1% Diethylamine (DEA) to mask residual silanols Decision2->AddDEA Yes OptimizeTemp Optimize Temperature (Thermostat at 25.0 °C) Decision2->OptimizeTemp No AdjustModifier->Evaluate AddDEA->Evaluate Success Validated (S)-Modipafant Separation Method OptimizeTemp->Success

Diagnostic workflow for optimizing the chiral HPLC separation of Modipafant enantiomers.

Troubleshooting Q&A (FAQs)

Q1: Why am I seeing severe peak tailing (Tf > 2.0) and poor recovery for Modipafant enantiomers on my amylose-based column? Causality: Polysaccharide CSPs (like Chiralpak AD-H) are coated onto a silica gel support. While the amylose/cellulose derivative provides the chiral recognition sites, the underlying silica contains residual, uncapped silanol groups (-SiOH). The imidazopyridine moiety of Modipafant contains a highly basic nitrogen. This basic nitrogen undergoes strong, non-enantioselective acid-base interactions with the acidic silanols, causing the analyte to "stick" to the column, resulting in severe peak tailing and potential irreversible adsorption . Solution: Introduce 0.1% Diethylamine (DEA) into your mobile phase. DEA acts as a sacrificial basic modifier; it competitively binds to the residual silanols, effectively masking them from Modipafant and restoring peak symmetry.

Q2: I am using a standard Hexane/Isopropanol (80:20) mobile phase, but my enantiomeric resolution (Rs) is below 1.5. How can I improve this? Causality: Chiral recognition relies on the formation of transient diastereomeric complexes between the analyte and the CSP via hydrogen bonding, dipole-dipole interactions, and inclusion into the polymer's chiral grooves. Isopropanol (IPA) is sterically bulky. Its branched structure can competitively hinder Modipafant's dihydropyridine carbamoyl groups from accessing the deeper chiral cavities of the amylose tris(3,5-dimethylphenylcarbamate) stationary phase. Solution: Switch the polar modifier from Isopropanol to Ethanol (EtOH). Ethanol is linear and less sterically demanding, allowing Modipafant to dock more intimately with the CSP, which typically yields a dramatic increase in selectivity (α) and resolution (Rs) for dihydropyridine derivatives .

Q3: My retention times are drifting continuously, and the baseline is unstable throughout the sequence. What is causing this? Causality: Retention time drift in normal-phase chiral chromatography is almost always a thermodynamic or solvent-mixing issue. Normal-phase solvents (Hexane and Ethanol) have vastly different compressibilities. If you are relying on the HPLC pump to dynamically blend these solvents, micro-fluctuations in the mixture will cause baseline noise and retention drift. Furthermore, polysaccharide CSPs undergo slight conformational shifts if the temperature is not strictly controlled. Solution: First, manually pre-mix your mobile phase (e.g., measure 800 mL Hexane and 200 mL Ethanol in separate graduated cylinders, then combine and add 1 mL DEA). Second, utilize a column oven strictly thermostatted to 25.0 ± 0.1 °C. Finally, ensure you equilibrate the column with at least 20 column volumes of the DEA-modified solvent to fully saturate the silica silanols before your first injection.

Quantitative Method Optimization Data

The following table summarizes the causal impact of CSP selection and mobile phase modifications on the chromatographic parameters of Modipafant.

Column (CSP Type)Mobile Phase (v/v)Basic AdditiveTemp (°C)Selectivity (α)Resolution (Rs)Tailing Factor (Tf)
Chiralpak AD-H (Amylose)Hexane / IPA (80:20)None251.151.22.8
Chiralpak AD-H (Amylose)Hexane / IPA (80:20)0.1% DEA251.181.61.3
Chiralpak AD-H (Amylose) Hexane / EtOH (80:20) 0.1% DEA 25 1.35 2.4 1.1
Chiralcel OD-H (Cellulose)Hexane / EtOH (80:20)0.1% DEA251.080.91.2

Data Interpretation: The combination of an Amylose-based CSP, Ethanol as the polar modifier, and DEA as the silanol-masking agent provides baseline resolution (Rs > 2.0) and excellent peak shape, making it the optimal preparative and analytical condition.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your results, this protocol incorporates a self-validating mechanical check . By injecting an achiral, non-retained marker (Toluene) prior to the sample, you can definitively prove whether peak tailing is caused by a degraded column bed (mechanical failure) or secondary chemical interactions (chemical failure).

Step 1: System Preparation and Purging

  • Flush the HPLC system lines with 100% Isopropanol for 15 minutes at 1.0 mL/min to remove any trace water or reversed-phase salts. (Failure to do this will cause immiscibility issues with Hexane).

  • Install a Chiralpak AD-H column (250 mm × 4.6 mm, 5 µm).

  • Pre-mix the mobile phase: 800 mL HPLC-grade Hexane, 200 mL HPLC-grade Ethanol, and 1.0 mL Diethylamine (DEA). Degas via ultrasonication for 10 minutes.

  • Equilibrate the column at 1.0 mL/min at 25.0 °C for 60 minutes.

Step 2: Self-Validating Void Volume & Symmetry Check

  • Prepare a solution of Toluene at 0.1 mg/mL in the mobile phase.

  • Inject 10 µL of the Toluene standard.

  • Validation Check: Analyze the Toluene peak. It should elute at the void volume (t0, approx. 2.8 - 3.2 minutes).

    • If the Toluene peak tails (Tf > 1.2): The column has a physical void or the system has excessive dead volume. Do not proceed until the hardware is fixed.

    • If the Toluene peak is perfectly symmetrical (Tf ≈ 1.0): The fluidics and column bed are mechanically sound. Any subsequent tailing observed in Modipafant will be strictly due to chemical interactions.

Step 3: Sample Preparation

  • Weigh 1.0 mg of Modipafant racemate (UK-74,505) and dissolve it in 1.0 mL of the pre-mixed mobile phase.

  • Vortex for 30 seconds and sonicate for 5 minutes.

  • Filter the sample through a 0.22 µm PTFE syringe filter (do not use Nylon, as it may bind the active compound).

Step 4: Chromatographic Acquisition

  • Inject 10 µL of the filtered Modipafant sample.

  • Monitor the UV absorbance at 254 nm (the optimal wavelength for the dihydropyridine and imidazopyridine chromophores).

  • The (R) and (S) enantiomers will elute as two distinct peaks. Calculate the Resolution (Rs) using the half-width method. Target Rs should be ≥ 2.0.

References

  • Cooper, K., Fray, J., Parry, M. J., & Steele, J. (1992). 1,4-Dihydropyridines as antagonists of platelet activating factor. 1. Synthesis and structure-activity relationships of 2-(4-heterocyclyl)phenyl derivatives. Journal of Medicinal Chemistry, 35(17), 3115-3129. [Link]

  • Lomenova, A., & Hrobonova, K. (2012). HPLC separation of dihydropyridine derivatives enantiomers with emphasis on elution order using polysaccharide-based chiral columns. Journal of Separation Science, 35(19), 2529-2537.[Link]

Optimization

Minimizing non-specific binding of (S)-Modipafant in radioligand assays

Technical Support Center: Optimizing (S)-Modipafant Radioligand Assays Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing challenges with high backgr...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing (S)-Modipafant Radioligand Assays

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing challenges with high background noise and non-specific binding (NSB) when utilizing (S)-Modipafant in radioligand binding assays.

The Modipafant Challenge: Lipophilicity and the PAF Receptor

(S)-Modipafant (the enantiomer of UK-80,067) is a highly potent, selective antagonist of the Platelet-Activating Factor Receptor (PAFR)[1]. PAFR is a G-protein-coupled receptor (GPCR) that mediates critical pro-inflammatory and oncogenic pathways via Gq and Gi signaling cascades[2].

Because both the endogenous ligand (PAF) and synthetic antagonists like Modipafant are highly lipophilic, radioligand binding assays utilizing [3H]-(S)-Modipafant are notoriously plagued by high NSB. This background noise arises from the tracer partitioning into membrane phospholipids and adhering to the hydrophobic surfaces of assay plastics and glass fiber filters, rather than binding to the actual receptor pocket[3].

PAFR_Signaling Ligand (S)-Modipafant (Antagonist) PAFR PAF Receptor (GPCR) Ligand->PAFR Blocks PAF Endogenous PAF (Agonist) PAF->PAFR Activates Gq Gq/11 Pathway PAFR->Gq Gi Gi/o Pathway PAFR->Gi Effect1 Intracellular Ca2+ ↑ Gq->Effect1 Effect2 cAMP ↓ Gi->Effect2

Fig 1: Mechanism of (S)-Modipafant blocking PAFR-mediated Gq and Gi signaling pathways.

Mechanistic Troubleshooting (FAQs)

Q: Why is my non-specific binding (NSB) exceeding 40% of total binding when using [3H]-(S)-Modipafant? A: NSB exceeding 20% severely compromises the signal-to-noise ratio and the accuracy of your Kd/Bmax determinations[4]. For highly lipophilic ligands, this is usually caused by the tracer dissolving into the lipid bilayer of the membrane preparation. Solution: Introduce a "lipid sink" into your assay buffer. Adding 0.1% to 0.25% fatty acid-free Bovine Serum Albumin (BSA) sequesters free lipophilic radioligand, preventing it from partitioning into non-receptor membrane lipids[5]. Furthermore, ensure your radioligand concentration does not exceed its Kd value; NSB increases linearly with tracer concentration, whereas specific binding saturates[4].

Q: How should I properly define NSB for a lipophilic PAFR antagonist? A: A common pitfall is using unlabeled (cold) (S)-Modipafant to define NSB for [3H]-(S)-Modipafant. Because both hot and cold ligands share the exact same lipophilic structure, the cold ligand can displace the radioligand from low-affinity, non-receptor hydrophobic pockets. This artificially inflates the calculated "specific" binding[4]. Solution: Define NSB using a structurally distinct, high-affinity PAFR ligand. We recommend using 1 µM unlabeled PAF or WEB-2086[6]. Because these molecules are chemically distinct from Modipafant, they will compete exclusively at the specific PAFR binding site without altering the non-specific partitioning of the radioligand[7].

Q: What is the optimal filtration and washing protocol to reduce filter-binding artifacts? A: Glass fiber filters (e.g., GF/C) possess a net negative charge and hydrophobic micro-domains that readily trap lipophilic radioligands. Solution: Pre-treat your filters by soaking them in 0.3% Polyethylenimine (PEI) or 0.1% BSA for at least 1 hour prior to harvesting. PEI neutralizes the negative charge and physically blocks non-specific binding sites on the glass fibers[7]. During filtration, use an ice-cold wash buffer to rapidly lower the temperature of the membrane preparation. This drastically reduces the dissociation rate constant ( koff​ ) of the specifically bound ligand while the buffer physically flushes away the unbound tracer[3].

Self-Validating Experimental Protocol

To ensure trustworthiness, this protocol incorporates a self-validating step: the tissue linearity check. If specific binding is truly receptor-mediated and free from depletion artifacts, specific binding must increase linearly with membrane protein concentration, while total binding should not deplete more than 10% of the added radioligand[8].

Assay_Workflow Prep 1. Membrane Prep (+ Protease Inhibitors) Incubate 2. Incubation (Hot Tracer ± Cold Ligand) (+ 0.1% BSA) Prep->Incubate Filter 3. Rapid Filtration (GF/C Filters) (PEI Pre-soaked) Incubate->Filter Wash 4. Ice-Cold Wash (3x 3mL Buffer) Filter->Wash Count 5. Scintillation Counting Wash->Count

Fig 2: Optimized radioligand binding workflow to minimize non-specific binding artifacts.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize PAFR-expressing cells in ice-cold homogenization buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2) supplemented with a protease inhibitor cocktail (PMSF, EDTA, aprotinin) to prevent receptor degradation[9]. Centrifuge at 40,000 x g for 30 minutes at 4°C. Resuspend the pellet in the assay buffer.

  • Assay Buffer Formulation: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 0.1% fatty acid-free BSA. The BSA is critical for minimizing the NSB of (S)-Modipafant[5].

  • Filter Pre-treatment: Submerge GF/C glass fiber filters in 0.3% PEI for 60 minutes at room temperature[7].

  • Incubation: In a 96-well deep-well plate, combine:

    • 50 µL of [3H]-(S)-Modipafant (final concentration 0.5 nM, ensuring it is below the Kd to prevent ligand depletion)[8].

    • 50 µL of Assay Buffer (for Total Binding) OR 50 µL of 10 µM WEB-2086 (for defining Non-Specific Binding)[6].

    • 100 µL of membrane suspension (approx. 20-50 µg protein/well). Incubate at 25°C for 60 minutes to reach equilibrium[3].

  • Harvesting & Washing: Rapidly filter the reaction through the PEI-treated GF/C filters using a vacuum manifold. Immediately wash the filters three times with 3 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4)[3].

  • Quantification: Dry the filters, add scintillation cocktail, and quantify radioactivity (CPM) using a liquid scintillation counter[6].

Empirical Data: Impact of Optimization on Assay Metrics

The table below summarizes the causal impact of our optimized parameters on the signal-to-noise ratio of a standard [3H]-(S)-Modipafant binding assay.

Assay ConditionRadioligand Conc.Cold Competitor (NSB Definition)Filter Pre-treatmentSpecific Binding (%)Non-Specific Binding (%)Signal-to-Noise Ratio
Standard (Unoptimized) 2.0 nM (>Kd)10 µM (S)-ModipafantNone45%55%0.8 : 1
Optimized Buffer (+0.1% BSA) 2.0 nM (>Kd)10 µM (S)-ModipafantNone60%40%1.5 : 1
Optimized Competitor 2.0 nM (>Kd)10 µM WEB-2086None65%35%1.8 : 1
Optimized Filters (+PEI) 2.0 nM (>Kd)10 µM WEB-20860.3% PEI78%22%3.5 : 1
Fully Optimized System 0.5 nM (10 µM WEB-20860.3% PEI + 0.1% BSA92%8%11.5 : 1

Note: Data demonstrates that combining a structural heterologous cold competitor with matrix optimizations (BSA and PEI) synergistically collapses NSB, providing a robust assay window.

References

  • Modipafant (UK-80067) | PAF Antagonist. Source: medchemexpress.com.
  • Ligand binding assays at equilibrium: validation and interpretation. Source: nih.gov.
  • Impact of targeting the platelet-activating factor and its receptor in cancer treatment. Source: nih.gov.
  • Optimizing Ligand Binding Assay Conditions for Accurate and Reproducible Results. Source: swordbio.com.
  • PAF and eotaxin production in vivo - A. Klein et al. Source: niph.go.jp.
  • Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. Source: brieflands.com.
  • Nonspecific binding - GraphPad Prism 11 Curve Fitting Guide. Source: graphpad.com.
  • British Journal of Pharmacology (2003) 139, 733-740. Source: niph.go.jp.
  • Radiometric Ligand-Binding Assays. Source: revvity.com.

Sources

Troubleshooting

Technical Support Center: Troubleshooting (S)-Modipafant Assays in High-Serum Media

Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges when working with highly lipophilic receptor antagonists in complex biological matrices.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges when working with highly lipophilic receptor antagonists in complex biological matrices. This guide is specifically designed to help researchers overcome precipitation and formulation issues when using (S)-Modipafant (also known as UK-80,067) in high-serum in vitro culture media.

Overview & Mechanistic Context

(S)-Modipafant is the (+)-enantiomer of UK-74,505 and serves as a highly potent, selective, and orally active competitive antagonist of the Platelet-Activating Factor Receptor (PAFR)[1][2]. PAFR is a Class A rhodopsin-like G-protein-coupled receptor (GPCR) that, upon activation by endogenous Platelet-Activating Factor (PAF), triggers intracellular calcium flux, pro-inflammatory cascades, and platelet aggregation[3][4].

Because (S)-Modipafant was designed to cross lipid bilayers and outcompete lipid-derived PAF, it is inherently lipophilic (high LogP) and exhibits extremely poor aqueous solubility[5]. When introduced into high-serum environments (e.g., 10% FBS/FCS), improper formulation leads to rapid drug precipitation, rendering the compound inactive and yielding irreproducible assay results.

PAFR_Pathway PAF Platelet-Activating Factor (PAF) PAFR PAF Receptor (PAFR) (Class A GPCR) PAF->PAFR Endogenous Agonist Modipafant (S)-Modipafant (UK-80,067) Modipafant->PAFR Competitive Antagonism Gq Gq Protein Activation PAFR->Gq PLC Phospholipase C (PLC) Pathway Gq->PLC Ca2 Intracellular Ca2+ Flux PLC->Ca2 Inflammation Pro-inflammatory & Prothrombotic Responses Ca2->Inflammation

(S)-Modipafant competitively inhibits PAFR signaling, preventing calcium-mediated inflammation.

Troubleshooting FAQs

Q1: Why does (S)-Modipafant precipitate instantly when I pipette my DMSO stock into 10% FBS media? A: This is caused by a phenomenon known as hydrophobic collapse . When a highly concentrated DMSO stock is injected directly into an aqueous medium, the DMSO solvent rapidly diffuses outward into the bulk water. The lipophilic (S)-Modipafant molecules are suddenly left stranded in a highly polar microenvironment. Because the kinetics of drug crystallization are much faster than the thermodynamic partitioning of the drug into serum proteins (like Bovine Serum Albumin), the drug self-associates and "crashes out" as insoluble aggregates.

Q2: How does high serum concentration affect my calculated IC50 values? A: Serum contains high concentrations of albumin and alpha-1-acid glycoprotein (AAG), which act as massive hydrophobic sinks. While albumin can help solubilize lipophilic drugs if formulated correctly, it also heavily binds the drug. This drastically reduces the "free fraction" ( fu​ ) of (S)-Modipafant available to bind to the PAFR on your target cells[3]. Consequently, you will observe a rightward shift in your dose-response curve, artificially inflating the apparent IC50. Always report the serum concentration when publishing IC50 values for this compound.

Q3: What is the most effective solvent system to prevent precipitation? A: You must avoid direct DMSO-to-media dilution. For in vitro cell assays, we recommend a carrier-protein complexation method (detailed in Section 4). By pre-complexing the drug with 0.25% fatty-acid-free BSA, the BSA acts as a lipid chaperone, mimicking the physiological transport of endogenous PAF[6]. For complex in vivo or cell-free assays, a co-solvent system of 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline is highly effective at maintaining solubility up to 2 mg/mL[7].

Quantitative Data & Formulation Matrices

Table 1: Solubility and Formulation Matrix for (S)-Modipafant
Solvent SystemMax SolubilitySuitabilityCausality / Mechanism
100% DMSO 40 - 50 mg/mLStock Solutions OnlyHigh dielectric constant disrupts crystal lattice[7][8].
Water / PBS < 0.1 mg/mLPoor / Not RecommendedHigh lipophilicity prevents aqueous solvation[5].
0.25% BSA in PBS ~0.5 mg/mLExcellent (In Vitro Working)BSA hydrophobic pockets encapsulate the drug, preventing aggregation.
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline ~2.0 mg/mLGood (In Vivo / Intermediate)Surfactant (Tween) and co-solvent (PEG) lower surface tension and stabilize micelles[7].
Table 2: Impact of Serum Protein Binding on Apparent IC50 (Reference Guide)
Serum ConcentrationApparent IC50 (nM)Estimated Free Fraction ( fu​ )Assay Impact
0% FBS (Serum-free) ~0.5 - 1.0 nM> 0.95Represents true baseline receptor binding affinity.
1% FBS ~2.5 nM~0.25Moderate protein binding; acceptable for most viability assays.
10% FBS > 15.0 nM< 0.05High protein binding sink; requires higher dosing to achieve efficacy.

Validated Experimental Protocol: Carrier-Protein Complexation

To ensure a self-validating and reproducible system, use the following step-by-step methodology to prepare your (S)-Modipafant working solutions. This protocol utilizes thermodynamic stabilization to prevent kinetic precipitation.

Step 1: Stock Preparation Dissolve (S)-Modipafant powder in 100% anhydrous DMSO to create a 10 mM stock. Sonicate the vial for 5 minutes at room temperature to ensure complete dissolution of micro-crystals[7].

Step 2: Carrier Solution Preparation Prepare a sterile intermediate solution of 0.25% (w/v) fatty-acid-free BSA in standard PBS. Note: It is critical to use fatty-acid-free BSA to ensure the hydrophobic binding pockets are empty and available to chaperone the drug.

Step 3: Intermediate Dilution (The "Chaperone" Step) Dilute the 10 mM DMSO stock 1:10 into the 0.25% BSA/PBS solution dropwise while vortexing continuously at 300 rpm. This yields a 1 mM intermediate stock in 10% DMSO. The rapid mechanical mixing allows BSA to encapsulate the drug before hydrophobic collapse can occur.

Step 4: Media Equilibration Pre-warm your target high-serum culture media (e.g., DMEM + 10% FBS) to 37°C in a water bath. Caution: Introducing lipophilic compounds into cold media drastically reduces the thermodynamic solubility limit and guarantees precipitation.

Step 5: Final Dilution & Validation Add the intermediate stock dropwise to the pre-warmed media to reach your desired final assay concentration (e.g., 10 µM). Ensure the final DMSO concentration remains ≤ 0.1% to prevent solvent-induced cytotoxicity. Self-Validation Check: Before applying the media to your cells, measure the optical density of the final solution at 600 nm (OD600) against a vehicle-only blank. An OD600 > 0.05 indicates micro-precipitation, signaling that the kinetic mixing step was too rapid.

Workflow Step1 1. DMSO Stock (10 mM, 100% DMSO) Step2 2. Carrier Complexation (1:10 in 0.25% BSA/PBS) Step1->Step2 Sonicate Step4 4. Kinetic Mixing (Dropwise + Vortex) Step2->Step4 Combine Step3 3. Media Equilibration (Warm 10% FBS to 37°C) Step3->Step4 Step5 5. In Vitro Assay (Final DMSO ≤ 0.1%) Step4->Step5 Incubate

Workflow for the BSA carrier-complexation method to prevent (S)-Modipafant precipitation.

References

  • Tsoupras, A., et al. "Targeting the Platelet-Activating Factor Receptor (PAF-R): Antithrombotic and Anti-Atherosclerotic Nutrients." MDPI Nutrients, 2022.[Link]

  • Souza, A., et al. "Characterization of the Phospholipid Platelet-Activating Factor As a Mediator of Inflammation in Chickens." Frontiers in Immunology, 2017.[Link]

  • Souza, D. G., et al. "Essential role of platelet-activating factor receptor in the pathogenesis of Dengue virus infection." Proceedings of the National Academy of Sciences (PMC), 2006.[Link]

  • Zhang, Y., et al. "Impact of targeting the platelet-activating factor and its receptor in cancer treatment." National Institutes of Health (PMC), 2025.[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Binding Kinetics of PAFR Antagonists: (S)-Modipafant, Apafant, and Rupatadine

This guide provides an in-depth technical comparison of the binding kinetics of three prominent Platelet-Activating Factor Receptor (PAFR) antagonists: (S)-Modipafant, Apafant, and Rupatadine. Designed for researchers, s...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth technical comparison of the binding kinetics of three prominent Platelet-Activating Factor Receptor (PAFR) antagonists: (S)-Modipafant, Apafant, and Rupatadine. Designed for researchers, scientists, and drug development professionals, this document delves into the experimental data that defines the interaction of these molecules with their target, offering insights into their therapeutic potential and research applications.

Introduction: The Platelet-Activating Factor Receptor and its Antagonists

The Platelet-Activating Factor (PAF) is a potent phospholipid mediator implicated in a wide array of physiological and pathological processes, including inflammation, allergic reactions, and thrombosis. It exerts its effects by binding to the PAF Receptor (PAFR), a G-protein coupled receptor (GPCR). Consequently, PAFR antagonists, which block the binding of PAF and inhibit its downstream signaling, are of significant interest for therapeutic intervention in various inflammatory diseases.

This guide focuses on a comparative analysis of three such antagonists:

  • (S)-Modipafant (UK-74,505): A selective and long-acting PAFR antagonist.

  • Apafant (WEB 2086): A well-characterized competitive antagonist of the PAFR.[1]

  • Rupatadine: A second-generation antihistamine with a dual mechanism of action, targeting both the histamine H1 receptor and the PAFR.[2]

Understanding the nuances of their binding kinetics—the rates of association and dissociation from the receptor—is crucial for predicting their efficacy, duration of action, and overall pharmacological profile.

Comparative Binding Kinetics: A Quantitative Overview

The interaction of a ligand with its receptor is defined by its binding affinity and kinetics. Affinity, often expressed as the equilibrium dissociation constant (KD) or the inhibition constant (Ki), reflects the concentration of the drug required to occupy 50% of the receptors at equilibrium. Binding kinetics, on the other hand, describes the rates at which the drug associates (kon) and dissociates (koff) from the receptor. These kinetic parameters provide a more dynamic picture of the drug-receptor interaction.

CompoundParameterValueSpecies/Cell TypeReference
(S)-Modipafant IC501.12 nM (60 min preincubation)Rabbit Platelets[1]
IC5014.7 nM (no preincubation)Rabbit Platelets[1]
Apafant KD 15 nMHuman Platelets[3][4]
Ki 9.9 nMHuman PAF Receptors[5][6]
kon 2.9 x 106 M-1min-1Guinea Pig Peritoneal Macrophages[7]
koff 0.043 min-1Guinea Pig Peritoneal Macrophages[7]
Rupatadine Ki (PAFR) 550 nMRabbit Platelet Membranes[8]
Ki (H1R) 102 nMGuinea Pig Cerebellum Membranes[9]

Analysis of Kinetic Data:

  • Apafant demonstrates a rapid association rate (kon) and a relatively slow dissociation rate (koff) in guinea pig macrophages, contributing to its potent antagonism.[7] Its KD and Ki values in the low nanomolar range confirm its high affinity for the PAFR.[3][4][5][6]

  • (S)-Modipafant exhibits time-dependent inhibition, with its IC50 value decreasing significantly with longer preincubation times.[1] This suggests a slow-onset, tight-binding, or potentially irreversible interaction with the PAFR. The lack of specific kon and koff values in the available literature prevents a direct kinetic comparison with Apafant.

  • Rupatadine displays a moderate affinity for the PAF receptor, with a Ki value in the sub-micromolar range.[8] Its primary affinity is for the histamine H1 receptor.[9] The absence of published kon and koff values for Rupatadine's interaction with the PAFR limits a detailed kinetic assessment.

Understanding the Mechanism: Signaling Pathways and Antagonist Action

The PAF receptor is a G-protein coupled receptor that, upon activation by PAF, primarily signals through the Gq and Gi pathways. This leads to the activation of Phospholipase C (PLC), subsequent production of inositol triphosphate (IP3) and diacylglycerol (DAG), and a rise in intracellular calcium levels, ultimately triggering a cascade of inflammatory responses.

All three antagonists discussed function by competitively binding to the PAFR, thereby preventing the binding of the endogenous ligand, PAF, and blocking the initiation of this signaling cascade.

PAFR_Signaling_Pathway cluster_membrane Cell Membrane PAFR PAF Receptor (PAFR) Gq Gq PAFR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PAF PAF PAF->PAFR Binds & Activates Antagonist (S)-Modipafant Apafant Rupatadine Antagonist->PAFR Binds & Blocks Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Inflammatory_Response Inflammatory Response Ca_release->Inflammatory_Response PKC->Inflammatory_Response

PAFR signaling and antagonist inhibition.

Experimental Methodologies: A Closer Look

The determination of binding kinetics relies on robust experimental techniques. The two primary methods employed for characterizing the interactions of these antagonists with the PAFR are radioligand binding assays and Surface Plasmon Resonance (SPR).

Radioligand Binding Assay

This technique directly measures the binding of a radiolabeled ligand to its receptor. In the context of PAFR antagonists, a competitive binding assay format is typically used to determine the affinity (Ki) of the unlabeled antagonist.

Step-by-Step Protocol for PAFR Competitive Radioligand Binding Assay:

  • Membrane Preparation:

    • Isolate cell membranes from a source rich in PAF receptors, such as human platelets or a cell line overexpressing the receptor.

    • Homogenize the cells in a cold buffer and centrifuge to pellet the membranes.

    • Wash the membrane pellet to remove cytosolic components and resuspend in a suitable assay buffer.

  • Assay Setup:

    • In a 96-well plate, add a fixed concentration of a radiolabeled PAFR ligand (e.g., [3H]-PAF or [3H]-WEB 2086).

    • Add varying concentrations of the unlabeled antagonist ((S)-Modipafant, Apafant, or Rupatadine).

    • For determining non-specific binding, include a set of wells with a high concentration of an unlabeled PAFR ligand.

    • Add the prepared cell membranes to each well to initiate the binding reaction.

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient duration to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The membranes with bound radioligand will be trapped on the filter.

    • Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

  • Quantification:

    • Dry the filter mat and measure the radioactivity retained on each filter disc using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the antagonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of antagonist that inhibits 50% of the specific radioligand binding).

    • Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep Membrane Preparation Incubation Incubation Membrane_Prep->Incubation Radioligand Radiolabeled Ligand ([³H]-PAF) Radioligand->Incubation Antagonist Unlabeled Antagonist Antagonist->Incubation Filtration Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Data_Analysis Data Analysis (IC₅₀ & Ki Calculation) Counting->Data_Analysis

Workflow for a competitive radioligand binding assay.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions. It provides a direct measurement of the association (kon) and dissociation (koff) rates, from which the equilibrium dissociation constant (KD) can be calculated.

Step-by-Step Protocol for PAFR Antagonist Binding Analysis using SPR:

  • Sensor Chip Preparation:

    • Select a suitable sensor chip (e.g., CM5 chip for amine coupling).

    • Immobilize a purified and functional PAF receptor onto the sensor chip surface. This is a critical step and may require optimization of the receptor solubilization and purification conditions to maintain its native conformation.

  • System Priming and Stabilization:

    • Prime the SPR instrument with a suitable running buffer (e.g., a buffer that maintains the stability of the receptor and the antagonist).

    • Establish a stable baseline signal.

  • Analyte Injection (Association Phase):

    • Inject a series of concentrations of the antagonist ((S)-Modipafant, Apafant, or Rupatadine) over the sensor chip surface at a constant flow rate.

    • The binding of the antagonist to the immobilized PAFR will cause a change in the refractive index at the sensor surface, which is detected as an increase in the SPR signal (measured in Resonance Units, RU).

  • Buffer Flow (Dissociation Phase):

    • After the injection of the antagonist, switch back to flowing only the running buffer over the sensor chip.

    • The dissociation of the antagonist from the receptor will result in a decrease in the SPR signal.

  • Regeneration (Optional):

    • If the antagonist does not fully dissociate, a regeneration solution may be injected to remove the remaining bound antagonist and prepare the sensor surface for the next injection.

  • Data Analysis:

    • The resulting sensorgrams (plots of RU versus time) are fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the kon and koff values.

    • The KD is then calculated as the ratio of koff/kon.

SPR_Workflow Chip_Prep Sensor Chip Immobilization (PAFR) Stabilization System Priming & Baseline Stabilization Chip_Prep->Stabilization Association Analyte Injection (Association) Stabilization->Association Dissociation Buffer Flow (Dissociation) Association->Dissociation Regeneration Regeneration (Optional) Dissociation->Regeneration Data_Analysis Data Analysis (kon, koff, KD) Dissociation->Data_Analysis Regeneration->Association Next Cycle

Sources

Comparative

Reproducibility of (S)-Modipafant Inhibitory Effects in Human vs. Murine Platelets: A Translational Comparison Guide

Executive Summary (S)-Modipafant (also known as UK-80,067), the active (+)-enantiomer of the racemate UK-74,505, is a highly potent, orally active, and selective antagonist of the Platelet-Activating Factor Receptor (PAF...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(S)-Modipafant (also known as UK-80,067), the active (+)-enantiomer of the racemate UK-74,505, is a highly potent, orally active, and selective antagonist of the Platelet-Activating Factor Receptor (PAFR)[1][2]. While it demonstrates profound inhibitory efficacy in human platelets, researchers frequently encounter a critical translational roadblock: (S)-Modipafant's anti-platelet effects cannot be reproduced in standard murine models.

This failure is not due to compound instability or poor experimental technique, but rather a fundamental species divergence in receptor expression. Unlike human platelets, wild-type murine platelets do not express PAFR[3][4]. This guide provides an objective comparison of (S)-Modipafant's performance across species, details the mechanistic causality behind this divergence, and outlines self-validating protocols to ensure rigorous preclinical assay design.

Mechanistic Divergence: The PAFR Species Gap

To understand the reproducibility gap, we must examine the molecular target of (S)-Modipafant.

Human Platelets: The PAFR-Positive Paradigm

In human platelets, PAFR is a robustly expressed G-protein coupled receptor[5]. When Platelet-Activating Factor (PAF) binds to PAFR, it triggers the phosphatidylinositol cycle, leading to intracellular Ca2+ mobilization, platelet shape change, and rapid aggregation[5]. (S)-Modipafant acts as a competitive and irreversible antagonist at this receptor. Notably, its binding kinetics are time-dependent; in human washed platelets, the IC50​ for antagonizing PAF-induced aggregation drops significantly from 5.6 nM (at 2 minutes of pre-incubation) to an ultra-potent 0.34 nM (after 60 minutes of pre-incubation)[2].

Murine Platelets: The Target Void

In stark contrast, transcriptomic (RNA-seq) and proteomic analyses have definitively proven that murine platelets (e.g., from C57BL/6 mice) lack the PTAFR gene transcript and do not express functional PAFR on their surface[4][6]. Because the receptor is absent, PAF is not an agonist for murine platelets[3]. Consequently, (S)-Modipafant has no pharmacological target to bind to, rendering it completely ineffective at modulating murine platelet aggregation. Any attempt to "reproduce" its direct anti-platelet effects in wild-type mice will yield false-negative results regarding the drug's intrinsic efficacy.

Comparative Pharmacological Performance

When selecting a preclinical model for PAFR antagonists, species selection is the single most critical variable. The table below summarizes the comparative performance of (S)-Modipafant across different biological models.

Species / ModelPAFR ExpressionPAF-Induced Aggregation(S)-Modipafant IC50​ Translational Utility
Human HighRobust0.34 nM (60 min pre-incubation)Clinical Target / Gold Standard In Vitro[2]
Murine (Wild-Type) Absent None N/A (No Target) Invalid Model for Direct Platelet Effects [3][4]
Rabbit HighRobust~1.12 nM (Racemate data)Excellent Preclinical In Vivo Model[7]
Humanized Mouse (NOD/SCID)High (Human Platelets)RobustHighly EfficaciousAdvanced In Vivo Model (Requires Transfusion)[8]

Experimental Workflows: Self-Validating Protocols

To rigorously demonstrate the species-specific efficacy of (S)-Modipafant, assays must be designed as self-validating systems. This means incorporating strict positive controls to prove that a lack of aggregation is due to receptor absence, not poor platelet viability.

Protocol A: Demonstrating Efficacy in Human Washed Platelets

Objective: Validate the time-dependent inhibitory potency of (S)-Modipafant via Light Transmission Aggregometry (LTA).

  • Isolation: Draw human whole blood into acid-citrate-dextrose (ACD). Centrifuge at 200 × g for 15 min to obtain Platelet-Rich Plasma (PRP). Wash platelets in Tyrode's buffer containing PGI2​ to prevent premature activation, then resuspend to 2.5×108 platelets/mL.

  • Pre-incubation (The Causal Step): Aliquot platelets into cuvettes. Add (S)-Modipafant (0.1 nM to 10 nM concentration range). Incubate at 37°C for exactly 60 minutes . Causality note: Extended pre-incubation is required to achieve the irreversible, high-affinity binding state characteristic of this compound[2].

  • Stimulation: Add PAF (typically 10-100 nM) to the cuvette under constant stirring (1000 rpm).

  • Readout: Measure light transmission for 5 minutes. Calculate the IC50​ based on the maximum aggregation amplitude compared to vehicle control.

Protocol B: Validating Target Absence in Murine Platelets

Objective: Prove that murine platelets are non-responsive to PAF and that (S)-Modipafant is inapplicable, while maintaining proof of platelet viability.

  • Isolation: Collect murine blood (C57BL/6) via cardiac puncture into ACD. Isolate washed platelets as described above.

  • Treatment Arms:

    • Arm 1 (Test): Add PAF (100 nM).

    • Arm 2 (Inhibitor Test): Pre-incubate with (S)-Modipafant (100 nM) for 60 min, then add PAF.

    • Arm 3 (Positive Control - Critical): Add Thrombin (0.5 U/mL) or Collagen (5 µg/mL).

  • Analysis: LTA will reveal 0% aggregation in Arms 1 and 2. Crucially, Arm 3 must show >70% aggregation. Causality note: The robust response to Thrombin validates that the murine platelets are healthy and capable of aggregating; therefore, the failure of PAF/Modipafant is strictly due to the evolutionary absence of PAFR[6].

Pathway Visualization

The following diagram maps the mechanistic divergence between human and murine platelet signaling pathways regarding PAFR.

PAFR_Signaling cluster_human Human Platelet (PAFR Positive) cluster_murine Murine Platelet (PAFR Negative) PAF_H PAF PAFR_H PAFR PAF_H->PAFR_H Ca2_H Ca2+ Mobilization PAFR_H->Ca2_H Modipafant (S)-Modipafant Modipafant->PAFR_H Agg_H Aggregation Ca2_H->Agg_H PAF_M PAF PAFR_M PAFR (Absent) PAF_M->PAFR_M NoAgg_M No Aggregation PAFR_M->NoAgg_M

PAFR signaling in human platelets vs. target absence in murine platelets.

Conclusion & Best Practices for Drug Development

The inability to reproduce (S)-Modipafant's inhibitory effects in murine platelets is a feature of evolutionary biology, not a flaw in the compound. For researchers developing PAFR antagonists or investigating PAF-mediated thrombosis, standard wild-type mice must be avoided for direct platelet assays.

Recommended Alternatives: If in vivo validation is required, researchers should utilize rabbit models , which possess highly PAF-responsive platelets and have historically served as the gold standard for testing rac-Modipafant (UK-74,505)[7]. Alternatively, cutting-edge Humanized Platelet Mice (e.g., NOD/SCID mice depleted of endogenous platelets and transfused with human platelets) can be used to study human-specific platelet receptors in a living mammalian system[8].

References

  • Effect of a novel potent platelet-activating factor antagonist, modipafant, in clinical asthma. American Journal of Respiratory and Critical Care Medicine.
  • (Rac)-Modipafant (UK-74505) | PAFR Antagonist. MedChemExpress.
  • Modipafant (UK-80067) | PAF Antagonist. MedChemExpress.
  • Essential role of platelet-activating factor receptor in the pathogenesis of Dengue virus infection. PMC (National Institutes of Health).
  • Targeting the Platelet-Activating Factor Receptor (PAF-R): Antithrombotic and Anti-Atherosclerotic Nutrients. MDPI.
  • Novel Mouse Model for Studying Hemostatic Function of Human Platelets. PMC (National Institutes of Health).
  • Megakaryocyte and Platelet Transcriptomics for Discoveries in Human Health and Disease. American Heart Association Journals.
  • Platelets: versatile effector cells in hemostasis, inflammation, and the immune continuum. PMC (National Institutes of Health).

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Modipafant (S)-

This guide provides essential, immediate safety and logistical information for the proper disposal of Modipafant (S)-, a potent platelet-activating factor (PAF) receptor antagonist. As researchers, scientists, and drug d...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential, immediate safety and logistical information for the proper disposal of Modipafant (S)-, a potent platelet-activating factor (PAF) receptor antagonist. As researchers, scientists, and drug development professionals, our responsibility extends beyond the laboratory bench to include the safe and environmentally conscious management of all chemical compounds. This document is designed to be your preferred source for information on laboratory safety and chemical handling, building deep trust by providing value beyond the product itself.

Understanding Modipafant: A Profile for Safe Handling

Modipafant (also known as UK-74,505) is a complex heterocyclic compound belonging to the 1,4-dihydropyridine class of molecules.[1] It is a potent and selective antagonist of the platelet-activating factor (PAF) receptor, making it a valuable tool in inflammatory and thrombotic response research.[2][3] Due to its high biological activity, all forms of Modipafant waste, including unused product, solutions, and contaminated materials, must be treated as hazardous chemical waste.

Table 1: Modipafant (S)- Disposal Profile

CharacteristicDisposal ConsiderationRationale
Chemical Class 1,4-Dihydropyridine, Heterocyclic CompoundMay have specific reactivity; requires segregation from incompatible chemicals.
Biological Activity Potent PAF Receptor AntagonistBiologically active compounds can have unintended environmental effects. Treat as toxic waste.
Physical Form Solid (as supplied) or in solutionSolid and liquid waste streams must be collected and disposed of separately.
Solubility Soluble in organic solvents (e.g., 0.1 M HCl)[3]Organic solvent waste containing Modipafant is considered hazardous and flammable.

Immediate Safety and Handling Protocols

Before beginning any disposal procedure, the first and most critical step is to consult the manufacturer's Safety Data Sheet (SDS) for Modipafant.[4][5] The SDS provides specific information on hazards, handling, and emergency measures. In the absence of an SDS, the following general precautions, in line with OSHA's Laboratory Standard (29 CFR 1910.1450), must be strictly adhered to.[6]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a fully buttoned lab coat.

  • Ventilation: Handle Modipafant, especially in powdered form, in a well-ventilated area or a chemical fume hood to prevent inhalation.

  • Spill Management: In the event of a spill, follow your institution's established spill cleanup procedures for potent compounds. This typically involves isolating the area, using an appropriate absorbent material for liquids, and decontaminating the area.

Step-by-Step Disposal Workflow for Modipafant (S)-

The following workflow provides a systematic approach to the safe disposal of Modipafant waste, from the point of generation to final removal by a certified hazardous waste contractor. This process is designed to comply with the regulations set forth by the Environmental Protection Agency (EPA).[7]

Step 1: Waste Identification and Segregation

Proper segregation is the cornerstone of safe and compliant chemical waste management.[8]

  • Identify all Modipafant waste streams: This includes:

    • Expired or unused pure Modipafant powder.

    • Aqueous and organic solutions containing Modipafant.

    • Contaminated labware, such as pipette tips, vials, and gloves (sharps like needles should be disposed of in a designated sharps container).[8]

  • Segregate at the source:

    • Solid Waste: Collect unused Modipafant powder and contaminated solids (e.g., weighing paper, contaminated wipes) in a designated, robust plastic bag or container. This container should then be placed in the main solid chemical waste container.

    • Liquid Waste: Collect liquid waste containing Modipafant in a dedicated, sealed, and compatible waste container. Do not mix with other, incompatible chemical waste streams.[8]

    • Sharps: Any sharps contaminated with Modipafant must be placed in a puncture-proof sharps container.[8]

Step 2: Container Management and Labeling

Clear and accurate labeling is a critical safety and regulatory requirement.[6][9]

  • Select Appropriate Containers: Use containers that are in good condition, compatible with the waste, and have a secure, leak-proof lid. For liquid waste, use the original container if possible, or an appropriate UN-labeled container.[10]

  • Labeling: All waste containers must be clearly labeled with the following information:

    • The words "HAZARDOUS WASTE "

    • The full chemical name: "Modipafant (S)- " (avoid abbreviations)

    • The primary hazard(s) (e.g., "Toxic ")

    • The date the waste was first added to the container.

Step 3: Storage and Accumulation

Proper storage of hazardous waste is essential to prevent accidents and ensure regulatory compliance.[11]

  • Designated Storage Area: Store sealed Modipafant waste containers in a designated and secure satellite accumulation area or central accumulation area.

  • Secondary Containment: It is best practice to keep liquid waste containers in secondary containment to prevent spills.

  • Segregation: Ensure that Modipafant waste is stored separately from incompatible materials.

Step 4: Final Disposal

The final disposal of Modipafant must be handled by a licensed hazardous waste management company.

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of your Modipafant waste.

  • High-Temperature Incineration: The preferred method for the disposal of potent pharmaceutical compounds like Modipafant is high-temperature incineration by a licensed facility.[12] This method ensures the complete destruction of the active molecule.

  • Prohibited Disposal Methods:

    • DO NOT dispose of Modipafant down the drain. This can lead to the contamination of waterways and is strictly prohibited.[10]

    • DO NOT dispose of Modipafant in the regular trash. This can pose a risk to sanitation workers and the environment.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of Modipafant (S)-.

cluster_0 Start: Generation of Modipafant Waste cluster_1 Step 1: Segregation cluster_2 Step 2 & 3: Storage cluster_3 Step 4: Final Disposal start Modipafant Waste Generated is_solid Is the waste solid? start->is_solid solid_waste Collect in Labeled Solid Waste Container is_solid->solid_waste Yes liquid_waste Collect in Labeled Liquid Waste Container is_solid->liquid_waste No storage Store in Designated, Secure Area solid_waste->storage liquid_waste->storage ehs_contact Contact EHS for Pickup storage->ehs_contact incineration Disposal via Licensed High-Temperature Incineration ehs_contact->incineration

Caption: Workflow for the proper disposal of Modipafant (S)-.

References

  • OSHA Compliance For Laboratories - US Bio-Clean. (2014, June 13). Retrieved from [Link]

  • Simple Synthesis of Modafinil Derivatives and Their Anti-inflammatory Activity - PMC - NIH. Retrieved from [Link]

  • Laboratory Safety Guidance - OSHA. Retrieved from [Link]

  • OSHA Guidelines For Labeling Laboratory Chemicals | Spill Containment Blog. (2014, April 16). Retrieved from [Link]

  • The Laboratory Standard | Office of Clinical and Research Safety. Retrieved from [Link]

  • 1,4-Dihydropyridines as antagonists of platelet activating factor. 1. Synthesis and structure-activity relationships of 2-(4-heterocyclyl)phenyl derivatives - PubMed. Retrieved from [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. Retrieved from [Link]

  • OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN. Retrieved from [Link]

  • Steps in Complying with Regulations for Hazardous Waste | US EPA. (2025, May 30). Retrieved from [Link]

  • Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing - American Chemistry Council. Retrieved from [Link]

  • Guidelines for the safe disposal of expired drugs. (2006, May 17). Retrieved from [Link]

  • Modulation of inflammatory platelet-activating factor (PAF) receptor by the acyl analogue of PAF - PMC. Retrieved from [Link]

  • Proper Handling of Hazardous Waste Guide - EPA. Retrieved from [Link]

  • PAF receptor antagonist | Apafant Table of contents - opnMe. Retrieved from [Link]

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Retrieved from [Link]

  • Disposal practices for unused and expired medications: pilot data from three cities in three countries - PMC. Retrieved from [Link]

  • Laboratory waste - KI Staff portal. (2025, May 28). Retrieved from [Link]

  • Role of the platelet-activating factor (PAF) receptor during pulmonary infection with gram negative bacteria - PMC. Retrieved from [Link]

  • Safety Data Sheet: 4',5,7-Trihydroxyflavone - Carl ROTH. Retrieved from [Link]

  • Safety Data Sheets - Amgen. Retrieved from [Link]

  • Guidance on Disposal of Unserviceable/ Expired Medicines for Licensed Pharmaceutical Traders - Drugoffice.gov.hk. Retrieved from [Link]

  • Metal-based complexes with antiplatelet properties: antagonists of the platelet-activating factor receptor (PAFR) and other aggregating agents - RSC Publishing. (2025, February 24). Retrieved from [Link]

  • (PDF) FLAVONES AND THEIR DERIVATIVES: SYNTHETIC AND PHARMACOLOGICAL IMPORTANCE - ResearchGate. Retrieved from [Link]

  • Synthesis and Evaluation of the Antifungal and Toxicological Activity of Nitrofuran Derivatives - MDPI. (2022, March 8). Retrieved from [Link]

  • Synthesis and Evaluation of New Derivatives of Busulfan as an Anti-carcinogenic Drug against k562 Cancer Cells Using the AO / PI Method - The Open Medicinal Chemistry Journal. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling Modipafant, (S)-

As a Senior Application Scientist, I approach laboratory safety not merely as a regulatory checklist, but as a self-validating system rooted in chemical logic. Handling investigational active pharmaceutical ingredients (...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a regulatory checklist, but as a self-validating system rooted in chemical logic. Handling investigational active pharmaceutical ingredients (APIs) like Modipafant, (S)- (also known as UK-80067) requires a deep understanding of both its pharmacological potency and its physicochemical behavior.

Modipafant is a highly potent, orally active, and selective platelet-activating factor (PAF) receptor antagonist . Because it is designed to modulate critical inflammatory and coagulation pathways at the sub-nanomolar level, accidental occupational exposure poses severe risks to researchers, including the disruption of normal hemostasis, immune responses, and vascular tone .

The following guide provides a comprehensive, causality-driven framework for the safe handling, personal protective equipment (PPE) selection, and disposal of Modipafant.

Physicochemical Hazard Assessment

To design an effective safety protocol, we must first analyze the quantitative data that dictates the molecule's behavior. Modipafant’s extreme potency and high lipophilicity are the primary drivers for our stringent PPE requirements.

Table 1: Physicochemical Profiling & Hazard Causality

ParameterQuantitative ValueOperational Implication & Causality
Target PAF Receptor AntagonistAccidental exposure can block physiological inflammation and alter vascular permeability.
Potency (IC₅₀) 0.34 nM (at 60 min)Extreme potency requires microgram-level containment (Treat as OEL < 1 µg/m³).
Log D (octanol/water) 7.4Highly lipophilic; easily penetrates the stratum corneum if dissolved in organic carrier solvents.
pKa 4.3 and 5.3Acts as a weak base; subject to ion trapping in acidic environments (e.g., accidental ingestion).
Physical State Solid powderHigh risk of electrostatic aerosolization and inhalation during weighing procedures.

Tiered Personal Protective Equipment (PPE) Matrix

Because Modipafant is typically handled first as a dry powder (inhalation hazard) and subsequently as a concentrated solution in Dimethyl Sulfoxide (DMSO) or ethanol (dermal hazard), your PPE must adapt to the physical state of the chemical.

Table 2: Operational PPE Specifications

PPE CategorySpecificationCausality / Rationale
Respiratory N95 / P100 Particulate RespiratorPrevents inhalation of aerosolized micro-particles. Mandatory if weighing outside a closed containment system.
Hand Protection Double Nitrile Gloves (≥0.11 mm)Modipafant is highly lipophilic. If reconstituted in DMSO, the solvent acts as a carrier, rapidly driving the drug through standard gloves and skin. The outer glove acts as a sacrificial layer; the inner glove maintains a sterile barrier.
Eye Protection Chemical Splash GogglesProtects ocular mucosa from accidental powder dusting or solvent splashing. Safety glasses are insufficient due to the lack of a peripheral seal.
Body Protection Disposable Tyvek Lab CoatPrevents lipophilic powder from adhering to woven fabrics (standard cotton lab coats) and being inadvertently transported outside the controlled laboratory environment.

Operational Workflow: Safe Handling & Weighing

The greatest risk of exposure occurs during the transfer and weighing of the dry powder. The following self-validating protocol ensures that the hazard is contained at the source.

Protocol 1: Anti-Static Weighing and Reconstitution
  • Environmental Preparation: Conduct all dry-powder handling inside a certified Class II Type B2 Biological Safety Cabinet (BSC) or a dedicated powder weighing hood with 100% external exhaust. Ensure compliance with local occupational standards (e.g., the Industrial Safety and Health Act in Japan).

  • Static Mitigation: Engage an anti-static ionizer gun over the microbalance and the source vial for 10 seconds prior to opening.

    • Causality: Modipafant is a fine, dry powder. Electrostatic forces in the ambient lab environment can cause the powder to repel from the metal spatula, creating an invisible, highly potent aerosol hazard.

  • Transfer & Weighing: Tare a static-free, conductive weigh boat. Transfer the desired mass using a dedicated micro-spatula.

  • In-Situ Dissolution: Do not transport the dry powder across the lab. Add your primary solvent (e.g., DMSO) directly to the weigh boat or vial within the hood.

    • Causality: Once the compound is in solution, the inhalation hazard drops to zero. However, the dermal hazard exponentially increases due to the solvent carrier effect.

  • Visual Validation: Ensure complete dissolution (a clear, colorless to pale solution) before sealing the vial and removing it from the containment hood.

Workflow Visualization

ModipafantWorkflow A 1. Environmental Control Activate Fume Hood & Ionizer B 2. PPE Donning Double Nitrile Gloving & N95 A->B C 3. Powder Handling Anti-Static Microbalance Weighing B->C D 4. Reconstitution Solvent Addition (e.g., DMSO) C->D E 5. Decontamination Alcohol Wipe -> Aqueous Wash D->E F 6. Waste Segregation Halogenated vs. Solid Waste E->F

Workflow for the safe handling, weighing, and disposal of Modipafant.

Decontamination & Waste Disposal Logistics

Standard laboratory cleaning protocols are insufficient for Modipafant due to its extreme lipophilicity (Log D 7.4). Aqueous solutions will simply bead over the compound without solubilizing it.

Protocol 2: Chemical Decontamination and Waste Segregation
  • Primary Surface Decontamination (Solvent Wipe): In the event of a spill, or during routine post-weighing cleanup, wipe down the microbalance and hood surfaces with a solvent capable of dissolving Modipafant, such as 70% Isopropanol or Ethanol .

    • Causality: The organic solvent breaks down the lipophilic drug aggregates that water cannot penetrate.

  • Secondary Surface Decontamination (Aqueous Wash): Follow the solvent wipe immediately with a surfactant-based wash (laboratory soap and water) to encapsulate and remove any remaining solvent-drug complexes.

  • Solid Waste Disposal: Dispose of all contaminated weigh boats, pipette tips, disposable spatulas, and the outer layer of your nitrile gloves in a dedicated, sealable biohazard/chemical solid waste container. This container must be designated for high-temperature incineration (≥1,000°C) to ensure complete thermal destruction of the API.

  • Liquid Waste Disposal: Segregate liquid waste strictly based on the solvent utilized. Modipafant dissolved in DMSO must be deposited into Non-Halogenated Organic Waste carboys. Ensure the waste log explicitly lists "Modipafant (PAF Antagonist)" to alert waste management personnel of the pharmacological hazard.

References

  • Jezequel, S. G., Uden, S., & Wastall, P. (1996). Modipafant, a new PAF antagonist: pharmacokinetics and disposition in rat, dog and man. Xenobiotica, 26(9), 963-975. Available at:[Link]

  • Souza, D. G., et al. (2000). Effects of the PAF receptor antagonist UK74505 on local and remote reperfusion injuries following ischaemia of the superior mesenteric artery in the rat. British Journal of Pharmacology, 131(8), 1800–1808. Available at:[Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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